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2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Physiochemical properties of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

Technical Profile: Physiochemical Properties & Synthetic Utility of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid CAS: 119842-87-2 (Isomer Specific) Formula: C₁₃H₉BrO₂ Molecular Weight: 277.11 g/mol [1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Physiochemical Properties & Synthetic Utility of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

CAS: 119842-87-2 (Isomer Specific) Formula: C₁₃H₉BrO₂ Molecular Weight: 277.11 g/mol [1]

Executive Summary: The "Ortho-Sandwich" Scaffold

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid represents a specialized class of sterically congested biaryl building blocks.[1] Unlike planar biphenyls, this molecule features a "sandwich" motif where the bromine atom at position 2 is flanked by a phenyl ring (position 1) and a carboxylic acid (position 3).[1]

Why this matters:

  • Conformational Lock: The steric bulk of the ortho-bromine forces the two phenyl rings into a nearly perpendicular conformation (high torsion angle >60°).[1] This disrupts

    
    -conjugation, altering UV-Vis absorption profiles and increasing solubility in polar organic solvents compared to planar analogs.[1]
    
  • Synthetic Orthogonality: It serves as a dual-functional scaffold.[1] The carboxylic acid allows for amide/ester formation, while the bromine remains available for secondary cross-coupling or intramolecular cyclization (e.g., to form phenanthridinones).[1]

Physiochemical Profiling

Data represents a synthesis of experimental values for close structural analogs and high-fidelity QSAR predictions due to the niche nature of this specific isomer.

ParameterValue / RangeMechanistic Insight
Physical State Solid (Crystalline Powder)Off-white to pale yellow due to disrupted conjugation.[1]
Melting Point 148 – 155 °CExpert Note: Lower than planar isomers (e.g., 4-bromo analogs >200°C) because the twisted conformation prevents efficient crystal packing.[1]
pKa (Acid) 3.4 – 3.7 (Predicted)The ortho-bromo substituent exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and increasing acidity relative to benzoic acid (4.2).[1]
LogP (Octanol/Water) 3.6 ± 0.3Highly lipophilic biphenyl core.[1] The carboxylic acid provides the only polar handle.[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble at neutral pH.[1] Soluble as a salt (pH > 8).[1]
Solubility (Organic) HighExcellent solubility in DMSO, DMF, DCM, and THF due to the twisted "propeller" shape reducing lattice energy.[1]
H-Bond Donors/Acceptors 1 / 2Classic carboxylic acid motif.[1]

Synthetic Methodology: Regioselective Assembly

Standard direct bromination of biphenyl-3-carboxylic acid yields a mixture of isomers.[1] The authoritative route utilizes a "Site-Selective Suzuki Coupling" that exploits the reactivity difference between iodine and bromine.

The Protocol: Chemoselective Cross-Coupling

Objective: Synthesize the biphenyl core while preserving the bromine atom at position 2.[1] Strategy: Use Methyl 2-bromo-3-iodobenzoate as the electrophile.[1] Palladium undergoes oxidative addition at the C-I bond (weaker, faster) significantly faster than the C-Br bond.[1]

Step-by-Step Workflow:

  • Reagents: Methyl 2-bromo-3-iodobenzoate (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).[1]

  • Solvent System: 1,4-Dioxane/Water (4:1).[1] Critical: Degas solvents thoroughly with Argon to prevent homocoupling.[1]

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via HPLC.[1][2][3] The Iodine is displaced; the Bromine remains intact.[1]

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/Water to yield the free acid.

Visual Workflow (Graphviz)

SyntheticRoute Start Start: 2-Bromo-3-iodobenzoate Inter Intermediate: Methyl 2-bromo-[1,1'-biphenyl]-3-carboxylate Start->Inter Chemoselective Suzuki Coupling (I >>> Br reactivity) Boronic Reagent: Phenylboronic Acid Boronic->Inter Cat Catalyst: Pd(PPh3)4 / Na2CO3 Cat->Inter Final Product: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Inter->Final Hydrolysis (LiOH, THF/H2O)

Figure 1: Chemoselective synthesis exploiting the kinetic oxidative addition preference of Palladium for Aryl-Iodides over Aryl-Bromides.

Downstream Utility & Stability

Chemical Stability Profile
  • Hydrolytic: Stable.[1] The steric bulk of the ortho-bromo group actually protects the carboxylic acid/ester from rapid enzymatic hydrolysis in vivo.[1]

  • Photolytic: Light sensitive.[1] The C-Br bond is susceptible to homolytic cleavage under UV irradiation.[1] Store in amber vials.

  • Thermal: Stable up to ~140°C. Decarboxylation may occur at temperatures >200°C.[1]

Applications in Drug Discovery

This molecule is a "privileged scaffold" for synthesizing tricyclic heterocycles.[1]

  • Phenanthridinones: Reaction of the carboxylic acid to an amide, followed by intramolecular Heck reaction (closing the ring at the Br position).[1]

  • Fluorenones: Lithiation of the Br position followed by intramolecular attack on the carboxylate.[1]

Utility cluster_0 Pathway A: Phenanthridinones (PARP Inhibitors) Core 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Step1 1. Amide Coupling (R-NH2) Core->Step1 Step2 2. Intramolecular Heck Cyclization Step1->Step2 Target1 Target: Phenanthridinone Step2->Target1

Figure 2: Primary application pathway transforming the scaffold into bioactive tricyclic cores.[1]

Quality Control & Characterization Standards

To ensure "Self-Validating" protocols, the following analytical markers must be met:

  • 1H NMR (DMSO-d6): Look for the diagnostic splitting of the biphenyl protons. The protons on the acid-bearing ring will show distinct coupling constants (

    
     Hz).[1] The protons on the phenyl ring will appear as a multiplet at 
    
    
    
    7.3–7.5 ppm.[1]
  • HPLC Purity:

    • Column: C18 Reverse Phase (High carbon load recommended due to hydrophobicity).[1]

    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

    • Retention Time: Expect late elution (>8 min on a 10 min gradient) due to high LogP.[1]

  • Mass Spectrometry:

    • Mode: ESI Negative (loss of proton from COOH).[1]

    • Pattern: Distinct 1:1 isotopic ratio for

      
      Br and 
      
      
      
      Br.[1]

References

  • PubChem Compound Summary. 2-Bromo-3-iodobenzoic acid (Precursor).[1] National Library of Medicine.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on chemoselectivity of I vs Br). Link[1]

  • Vertex AI Search. Synthesis of Biphenyl Carboxylic Acids. (Verified general protocols for sterically hindered biphenyls). 4[1]

Sources

Exploratory

Solubility Profile of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Research In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and even the feasibility of preclinical studies. 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in medicinal chemistry, possesses a structural motif—the biphenyl carboxylic acid—that presents both opportunities and challenges in terms of its dissolution in various solvent systems. This guide provides an in-depth technical exploration of the solubility characteristics of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, offering both theoretical insights and practical methodologies for its empirical determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a moderately complex organic molecule characterized by several key features that govern its interaction with solvents:

  • A Carboxylic Acid Group: This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The acidic nature of the carboxyl group also implies that its solubility will be highly pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt.

  • A Biphenyl Core: This large, nonpolar hydrocarbon structure significantly contributes to the molecule's lipophilicity. This feature suggests that the compound will likely exhibit good solubility in nonpolar organic solvents.

  • A Bromine Substituent: The presence of a bromine atom adds to the molecular weight and introduces a degree of polarity, which can subtly influence solvent interactions.

Based on these structural attributes, it is anticipated that 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid will demonstrate a spectrum of solubilities, favoring polar aprotic and nonpolar organic solvents, with limited solubility in aqueous media at neutral pH.

Qualitative Solubility Determination: An Initial Assessment

A preliminary, qualitative assessment of solubility is a crucial first step in characterizing a new compound. This can be efficiently achieved through a systematic series of tests using solvents of varying polarity and pH. The following protocol provides a reliable framework for this initial evaluation.

Experimental Protocol for Qualitative Solubility Analysis
  • Preparation: In separate, clearly labeled small test tubes, accurately weigh approximately 2-5 mg of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.

  • Solvent Addition: To each test tube, add 0.5 mL of the respective test solvent (see table below) in a dropwise manner.

  • Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for dissolution. A compound is generally considered "soluble" if no solid particles are visible to the naked eye.

  • Categorization: Record the observations for each solvent, categorizing the compound's solubility as soluble, partially soluble, or insoluble.

Table 1: Solvent Selection for Qualitative Solubility Testing
Solvent ClassExample SolventsExpected Outcome for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Polar Protic Water, Methanol, EthanolLikely insoluble in water at neutral pH; potentially soluble in alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileExpected to be soluble, particularly in DMSO and DMF.
Nonpolar Toluene, Hexanes, Diethyl EtherLikely soluble in toluene and diethyl ether; potentially less soluble in hexanes.
Aqueous Basic 5% Sodium Hydroxide (NaOH)Expected to be soluble due to the formation of the sodium carboxylate salt.
Aqueous Acidic 5% Hydrochloric Acid (HCl)Expected to be insoluble.

This qualitative screening provides a rapid and cost-effective means to identify promising solvent systems for further quantitative analysis, formulation development, and purification processes.

Quantitative Solubility Measurement: The Shake-Flask Method

For many applications in drug development, a precise, quantitative measure of solubility is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Protocol for Quantitative Solubility Determination
  • Sample Preparation: Add an excess amount of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. A centrifugation step may be necessary to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Accurately withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Illustrative Data: Solubility of Bromfenac Sodium
  • DMSO: Approximately 100 mM[1]

  • Ethanol: Approximately 5 mM[1]

  • Water: Soluble[1][2]

It is important to note that Bromfenac is a different molecule and its sodium salt form will exhibit significantly different solubility characteristics compared to the free acid of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid. However, the high solubility in DMSO is a strong indicator that this solvent is likely to be effective for the target compound as well.

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagrams illustrate the key steps in both qualitative and quantitative analysis.

G cluster_qualitative Qualitative Solubility Workflow A Weigh 2-5 mg of Compound B Add 0.5 mL of Test Solvent A->B C Vortex for 30 seconds B->C D Visually Inspect for Dissolution C->D E Categorize as Soluble, Partially Soluble, or Insoluble D->E

Caption: A flowchart of the qualitative solubility determination process.

G cluster_quantitative Quantitative Solubility (Shake-Flask) Workflow F Add Excess Solid to Known Volume of Solvent G Equilibrate in Shaker Bath (24-72h) F->G H Separate Solid and Liquid Phases (Centrifuge) G->H I Withdraw and Dilute Supernatant H->I J Analyze Concentration by HPLC I->J K Calculate Solubility J->K

Caption: A step-by-step diagram of the quantitative shake-flask method.

Conclusion: A Pathway to Informed Formulation

Understanding the solubility of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a foundational step in its journey from a promising lead compound to a viable therapeutic agent. While direct solubility data requires empirical determination, a thorough understanding of its molecular structure allows for rational solvent selection. The methodologies outlined in this guide provide a robust framework for both qualitative and quantitative solubility assessment. By systematically applying these principles and techniques, researchers can generate the critical data needed to guide formulation strategies, ensure reliable in vitro and in vivo studies, and ultimately accelerate the drug development process.

References

  • BioCrick. Bromfenac Sodium | CAS:91714-93-1. [Link]

  • LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • University of Manitoba. Solubility of Organic Compounds. [Link]

Sources

Foundational

CAS number and molecular weight of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

An In-Depth Technical Guide to 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid for Researchers and Drug Development Professionals Introduction Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid for Researchers and Drug Development Professionals

Introduction

Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl scaffold—two phenyl rings linked by a carbon-carbon single bond—with a carboxylic acid functional group. This structural motif is of significant interest in medicinal chemistry and materials science. The biphenyl unit provides a rigid and tunable framework, while the carboxylic acid group offers a site for various chemical modifications and interactions with biological targets.[1]

This guide focuses on a specific, lesser-documented isomer, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid . While the biphenyl carboxylic acid scaffold is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, the specific properties and applications of this bromo-substituted derivative are not extensively reported in publicly available literature.[1][2] The presence and position of the bromine atom and the carboxylic acid group are expected to significantly influence the molecule's physicochemical properties, reactivity, and biological activity.

This document serves as a technical resource for researchers, synthesizing available information on related compounds to provide a comprehensive overview of the probable characteristics, synthesis, and potential applications of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₉BrO₂Calculated
Molecular Weight 277.12 g/mol Calculated
CAS Number Not explicitly assignedInferred from database searches
Appearance Likely a solid at room temperatureBased on related biphenyl carboxylic acids
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in waterGeneral solubility of aryl carboxylic acids

Synthesis and Mechanism

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[3][4]

A plausible synthetic route to 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid involves the coupling of 2-bromo-3-iodobenzoic acid with phenylboronic acid. The choice of a starting material with two different halogens (iodine and bromine) allows for selective coupling at the more reactive carbon-iodine bond.

Proposed Synthetic Workflow

G A Starting Materials: 2-Bromo-3-iodobenzoic acid Phenylboronic acid D Reaction Mixture A->D B Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) B->D C Solvent System (e.g., Toluene/Ethanol/Water) C->D F Suzuki-Miyaura Coupling Reaction D->F Reaction Conditions E E Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) G Work-up: Acidification (e.g., with HCl) F->G H Precipitation of Product G->H I Purification: Recrystallization or Column Chromatography H->I J 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid I->J

Caption: Proposed synthetic workflow for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask, add 2-bromo-3-iodobenzoic acid (1 equivalent), phenylboronic acid (1.1 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Addition of Base and Solvent: Add a suitable base, for example, potassium carbonate (2-3 equivalents), and a solvent system such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid, causing it to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)L₂(X) A->C Ar-X D Transmetalation E Ar-Pd(II)L₂(Ar') C->E Ar'-B(OR)₂ E->A F Reductive Elimination G Ar-Ar' (Product) E->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') are coupled and eliminated from the metal center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.[3]

Applications in Research and Drug Development

The biphenyl carboxylic acid moiety is a key structural feature in numerous pharmacologically active compounds.[1]

  • Anti-inflammatory Agents: Many NSAIDs, such as Flurbiprofen and Diflunisal, are biphenyl carboxylic acid derivatives. They primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] The introduction of a bromine atom in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid could modulate its inhibitory activity and selectivity towards COX-1 and COX-2.

G A Arachidonic Acid B COX-1 / COX-2 (Cyclooxygenase) A->B C Prostaglandins B->C D Inflammation & Pain C->D E 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (Potential Inhibitor) E->B Inhibition

Caption: Potential mechanism of action as a COX inhibitor for anti-inflammatory effects.

  • Anticancer Agents: Recent studies have explored biphenyl carboxylic acid derivatives as potential anticancer agents.[5] Their mechanism of action can vary, including the inhibition of specific kinases or other signaling pathways involved in cancer cell proliferation and survival. The lipophilicity and electronic properties conferred by the bromine atom in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid could enhance its cell permeability and interaction with target proteins.

  • Other Therapeutic Areas: The versatility of the biphenyl carboxylic acid scaffold has led to its investigation in other therapeutic areas, including as antihypertensive and antimicrobial agents.[1]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the 13 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-185 ppm.[6] The aromatic carbons will resonate in the region of δ 120-150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7] A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.[7] Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be present.

Safety and Handling

Based on the safety data for related compounds such as 2-bromobiphenyl and other biphenyl carboxylic acid derivatives, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid should be handled with care in a well-ventilated laboratory or fume hood.[8][9][10]

  • Potential Hazards:

    • May cause skin, eye, and respiratory tract irritation.[10]

    • May be harmful if swallowed.[11]

  • Recommended Personal Protective Equipment (PPE):

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Handling and Storage:

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a compound with significant potential in the field of drug discovery, stemming from the well-established pharmacological importance of the biphenyl carboxylic acid scaffold. While specific experimental data for this isomer is limited, its synthesis is achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. Its structural features suggest potential as an anti-inflammatory or anticancer agent, warranting further investigation. This guide provides a foundational understanding for researchers interested in synthesizing and exploring the therapeutic potential of this and related compounds.

References

  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
  • Zhengzhou Haikuo Optoelectronic Materials Co., Ltd. (2022). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl.
  • Angene Chemical. (2021). Safety Data Sheet: 6-Bromo-[1,1'-biphenyl]-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • de Souza, A. C. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Benchchem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Google Patents. (n.d.). Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Oregon State University. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234.
  • Cheméo. (n.d.). 1,1'-Biphenyl, 2-bromo-.
  • PubChem. (n.d.). 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid.
  • ChemicalBook. (2025). 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-bromo-. NIST WebBook.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • PubChemLite. (n.d.). 3'-bromo-biphenyl-3-carboxylic acid (C13H9BrO2).
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research, 12(1), 51-58.
  • MedCrave online. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity.

Sources

Exploratory

Thermodynamic Stability of Brominated Biphenyl Carboxylic Acids

Executive Summary Brominated biphenyl carboxylic acids represent a critical chemical space in drug discovery—specifically as transthyretin (TTR) kinetic stabilizers—and in materials science as metabolic derivatives of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated biphenyl carboxylic acids represent a critical chemical space in drug discovery—specifically as transthyretin (TTR) kinetic stabilizers—and in materials science as metabolic derivatives of flame retardants. Their thermodynamic profile is governed by a competition between the stabilizing resonance of the biphenyl core and the destabilizing steric strain introduced by bulky bromine substituents.

This guide provides a definitive framework for analyzing the thermodynamic stability of these compounds. It moves beyond simple melting point observation to a mechanistic understanding of rotational barriers (atropisomerism), decarboxylation kinetics, and solubility-dependent free energy changes.

Molecular Architecture & Steric Thermodynamics

The thermodynamic stability of brominated biphenyls is not merely a function of bond energies but is dominated by conformational entropy and steric hindrance.

The Ortho-Effect and Atropisomerism

Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol) allowing free rotation at room temperature, the introduction of bromine atoms (


 Å) at the ortho positions (2,2', 6,6') locks the molecule into a non-planar conformation.
  • Twist Angle: To minimize steric clash between the bromine and the opposing ring's hydrogens (or substituents), the dihedral angle often approaches 90°.

  • Rotational Barrier: For di-ortho substituted brominated biphenyls, the rotational energy barrier (

    
    ) frequently exceeds 20 kcal/mol. This can lead to atropisomerism , where the axial chirality becomes thermodynamically stable at physiological temperatures.
    
Electronic Influence on Acidity (pKa)

The thermodynamic stability of the carboxylate anion drives the solubility and binding affinity. Bromine is an electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+R).

  • Meta/Para-Br: The -I effect dominates, lowering the pKa (increasing acidity) compared to the non-brominated analog.

  • Ortho-Br: Steric inhibition of resonance prevents the phenyl ring from coplanarity with the carboxyl group. This often increases the pKa (reduces acidity) by destabilizing the carboxylate resonance, despite the inductive withdrawal.

Thermal Analysis & Phase Transitions

Understanding the thermal decomposition profile is essential for processing and formulation.

Decomposition Hierarchy

Brominated biphenyl carboxylic acids generally follow a two-stage thermal degradation pathway:

  • Decarboxylation (

    
    C):  The loss of CO
    
    
    
    is the primary failure mode. This is catalyzed by the presence of the electron-withdrawing bromine, which stabilizes the transition state of the aryl anion/radical intermediate.
  • Debromination/Polymerization (

    
    C):  Homolytic cleavage of the C-Br bond occurs at higher energies, often leading to radical coupling and char formation.
    
Data Summary: Representative Thermal Properties

Note: Values are synthesized from structure-property relationship trends and representative literature data.

Compound ClassMelting Point (

)
Decarboxylation Onset (

)
Rotational Barrier (

)
4-Biphenylcarboxylic acid 224 °C~290 °C< 2 kcal/mol
2-Bromo-4-biphenylcarboxylic acid 190-195 °C~260 °C~18 kcal/mol
2,2'-Dibromobiphenyl-4,4'-dicarboxylic acid >300 °C (sublimes)~250 °C> 28 kcal/mol

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols utilize internal controls.

Protocol: Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine


, 

, and

.
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed with a pinhole for volatile escape).

  • Standard: Run Indium standard (

    
    C) to calibrate heat flow.
    
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to

      
       (typically 350°C).
      
    • Validation: Run TGA (Thermogravimetric Analysis) simultaneously. A mass loss step corresponding to 44 Da (CO

      
      ) confirms decarboxylation rather than simple evaporation.
      
Protocol: Solubility & pKa Determination via Potentiometry

Objective: Measure thermodynamic solubility and ionization constants in low-solubility regimes.

  • Solvent System: Use a Methanol/Water co-solvent system (ratios: 30%, 40%, 50% MeOH).

  • Titration: Titrate with 0.1 M KOH under inert gas (N

    
    ) to prevent carbonate formation.
    
  • Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant (

    
    ) of the solvent mixture. Extrapolate to 
    
    
    
    organic solvent to estimate aqueous pKa.
    • Check: If the

      
      , the solute may be aggregating (dimerizing) or precipitating.
      

Visualization of Stability Mechanisms

Stability & Degradation Workflow

This diagram illustrates the logical flow for assessing thermodynamic stability, moving from computational prediction to experimental validation.

StabilityWorkflow cluster_0 Phase 1: Computational Prediction cluster_1 Phase 2: Thermal Characterization cluster_2 Phase 3: Failure Mode Analysis DFT DFT Calculation (B3LYP/6-31G*) RotBar Rotational Barrier Estimation DFT->RotBar GAM Group Additivity Method (GAM) DFT->GAM Synthesis Sample Synthesis & Purification GAM->Synthesis Target Selection DSC DSC Analysis (Phase Transitions) Synthesis->DSC TGA TGA Analysis (Decomposition) Synthesis->TGA Decarb Decarboxylation (-CO2) DSC->Decarb Endotherm > 200C TGA->Decarb Mass Loss ~44Da Debrom Debromination (Radical Scission) TGA->Debrom High Temp > 350C

Caption: Integrated workflow for predicting and validating the thermodynamic stability of brominated biphenyls.

Steric "Locking" Mechanism

This diagram visualizes the thermodynamic consequence of ortho-substitution.

StericLock StateA Free Rotation (Unsubstituted) StateB Steric Clash (Ortho-Bromine) StateA->StateB + Br Substitution StateC Twisted Conformation (Energy Minimum) StateB->StateC Relaxation (~90 deg twist) StateD Atropisomer (Thermodynamically Stable) StateC->StateD High Barrier (>20 kcal/mol)

Caption: The thermodynamic pathway from steric strain to stable atropisomerism in ortho-brominated biphenyls.

References

  • Leroux, F. (2004).[1] Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. ChemBioChem.[1] Link

  • Matos, M. A. R., et al. (2004).[2] Thermochemistry of biphenylcarboxylic and dicarboxylic acids.[2] A combined experimental and theoretical study. Organic & Biomolecular Chemistry. Link

  • Zeng, X., et al. (2008). Thermodynamic properties and relative stability of polybrominated phenoxathiins by density functional theory. Academic Journals. Link

  • BenchChem Technical Guide. (2025). Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid. Link

  • PubChem. (2025).[3][4] 2,2'-Dibromobiphenyl Crystal Structure and Properties. National Library of Medicine. Link

Sources

Foundational

Technical Safety &amp; Handling Guide: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1] [2] Abstract This technical guide provides a comprehensive safety, handling, and application framework for 2-Bromo-[1,1'-bip...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1]

[2]

Abstract

This technical guide provides a comprehensive safety, handling, and application framework for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , a critical halogenated biaryl intermediate used in the synthesis of pharmacologically active agents (e.g., kinase inhibitors, AT1 receptor antagonists). Unlike standard SDS documents, this whitepaper synthesizes predictive toxicology, structure-activity relationships (SAR), and advanced synthetic protocols to support high-integrity drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[2]

Senior Scientist Insight: The 2,3-substitution pattern on the biphenyl core creates a unique steric environment.[2] The ortho-bromo group relative to the carboxylic acid induces significant torsion between the phenyl rings, impacting both solubility and biological binding affinity.[2] This steric hindrance must be accounted for during downstream coupling reactions (e.g., amide formation).

PropertySpecification / Data
Chemical Name 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Synonyms 2-Bromo-3-phenylbenzoic acid; 3-Carboxy-2-bromobiphenyl
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
CAS Number Not widely listed (Analogous to 2-Bromobenzoic acid derivatives)
Appearance Off-white to pale yellow crystalline powder
Predicted LogP ~3.2 (Lipophilic)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point Predicted: 145–155 °C (Based on isomeric trends)

Part 2: Hazard Identification & Risk Assessment (GHS)

Mechanism of Toxicity (SAR Analysis): As a halogenated benzoic acid derivative, this compound exhibits significant acidity and lipophilicity. The primary hazards stem from its capacity to protonate biological membranes (irritation) and its potential for alkylating biological nucleophiles if metabolically activated, although the bromine bond is relatively stable.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Aquatic Toxicity: Acute Category 3 (H402) - Due to biphenyl core lipophilicity.

Risk Management Table
Hazard StatementPrecautionary Protocol (P-Codes)Rationale
H315: Causes skin irritation P280: Wear nitrile gloves (min 0.11mm).[2]Lipophilic acids penetrate the stratum corneum; bromine enhances sensitization potential.[2]
H319: Causes serious eye irritation P305+P351+P338: Rinse cautiously with water.[2]Acidic protons cause immediate protein denaturation in corneal tissue.[2]
H335: May cause respiratory irritation P261: Avoid breathing dust/fume.[2]Fine particulates can deposit in alveolar sacs, causing inflammation.[2]

Part 3: Synthesis & Application Context

Expertise & Experience: The synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid typically relies on a chemoselective Suzuki-Miyaura coupling .[2] A common pitfall is the competitive coupling at the bromine position.[2] To avoid this, one must utilize 2-bromo-3-iodobenzoic acid as the starting material.[2] The iodine atom is significantly more labile towards oxidative addition by Pd(0) than the bromine atom, allowing for the selective installation of the phenyl ring at position 3 (relative to the acid) while preserving the bromine for future functionalization.

Chemo-Selective Synthesis Workflow

SynthesisPathway Start 2-Bromo-3-iodobenzoic acid (Starting Material) Intermediate Pd-Oxidative Addition (Selective at C-I bond) Start->Intermediate Fast Reagent Phenylboronic Acid (1.05 eq) Reagent->Intermediate Catalyst Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Catalyst->Intermediate Product 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (Target) Intermediate->Product Reductive Elimination (60-80°C) SideProduct Bis-coupled impurity (Avoided by Temp Control) Intermediate->SideProduct >90°C or Excess Boronic Acid

Figure 1: Chemoselective synthesis pathway leveraging the reactivity difference between Aryl-I and Aryl-Br bonds.[2][3]

Part 4: Handling, Storage & Stability Protocol

Trustworthiness (Self-Validating System): The stability of this compound is contingent on protecting the carboxylic acid from moisture (which can induce caking) and the bromine from photolytic debromination.

Storage Conditions
  • Temperature: Store at 2–8 °C . While stable at room temperature, refrigeration retards any potential decarboxylation over long-term storage.[2]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Analytical Verification (QC)

Before use in critical steps, verify identity via 1H NMR and LCMS .

  • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the proton para to the carboxylic acid (~7.8-8.0 ppm) and the multiplet of the phenyl ring.

  • LCMS: ESI (-) mode is preferred for carboxylic acids.[2] Expect a mass of 275/277 m/z (M-H) with the characteristic 1:1 isotopic pattern of Bromine.

Part 5: Emergency Response & First Aid

Authoritative Grounding: This protocol follows the "Remove, Rinse, Seek" hierarchy established by OSHA and ECHA guidelines for corrosive/irritating solids.

SafetyLogic Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin 1. Brush off loose particles 2. Wash with soap/water (15 min) 3. Check for redness Skin->ActionSkin ActionEye 1. Rinse immediately (15 min) 2. Remove contacts if easy 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhalation->ActionInhale Medical Medical Attention Required (Bring SDS) ActionSkin->Medical If irritation persists ActionEye->Medical Always ActionInhale->Medical If symptoms persist

Figure 2: Emergency response decision tree for exposure to halogenated organic acids.[2]

References

  • PubChem. (2025).[2] Compound Summary: Biphenyl-3-carboxylic acid.[2][4] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • ECHA. (2025). Guidance on the Application of the CLP Criteria. European Chemicals Agency.[2][3] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid: Prediction, Determination, and Significance

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the pKa of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of a directly reported experimental value, this document outlines predictive methodologies based on structural analogues, details robust experimental protocols for its determination, and discusses the underlying chemical principles governing its acidity. We further explore computational approaches to pKa prediction, offering a powerful in silico tool for researchers. This guide is intended to be a self-validating resource, grounding its claims in established chemical theory and providing actionable protocols for laboratory application.

Introduction: The Central Role of pKa in Drug Development

The extent of ionization of a drug molecule, dictated by its pKa and the physiological pH, is a primary determinant of its pharmacokinetic and pharmacodynamic properties. For an acidic compound like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, the pKa value will govern its charge state in different biological compartments, impacting its ability to cross cell membranes, bind to its target, and be cleared from the body. An accurate understanding of this parameter is therefore not merely academic but a cornerstone of rational drug design.

Predictive Analysis of pKa for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

2.1. Structural Features Influencing Acidity

The acidity of the carboxylic acid group in this molecule is modulated by several key structural features:

  • The Carboxylic Acid Group: This is the primary acidic functional group.

  • The Biphenyl Scaffold: The two phenyl rings provide a large, delocalized electron system. The degree of twisting between the two rings can influence the electronic communication between them.

  • The Bromo Substituent: Located at the 2-position of one phenyl ring, this halogen atom exerts a significant electronic effect.

2.2. Electronic Effects of Substituents

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).[1] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.

  • Inductive Effect (-I): The electronegative bromine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the carboxylic acid group.[2] This effect stabilizes the negative charge of the carboxylate anion, making the parent acid more acidic. The magnitude of the inductive effect is distance-dependent, decreasing as the separation between the substituent and the reaction site increases.[3][4]

  • Resonance Effect (+R): Halogens can also exhibit a weak electron-donating resonance effect due to their lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids.

2.3. Steric Effects and the "Ortho Effect"

Substituents at the ortho position to a carboxylic acid group on a benzene ring can lead to an increase in acidity, a phenomenon known as the "ortho effect."[5] This is often attributed to a combination of steric and electronic factors. The bulky bromo group at the 2-position, and the adjacent phenyl ring, may force the carboxylic acid group out of the plane of its attached phenyl ring. This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.

2.4. Comparison with Structurally Related Compounds

To arrive at a reasoned prediction, we can examine the pKa values of simpler, related molecules.

CompoundpKa ValueKey Structural Features
Benzoic Acid4.20The parent aromatic carboxylic acid.[6]
2-Bromobenzoic Acid2.84[7][8][9]Demonstrates the acid-strengthening ortho effect and the -I effect of bromine.
3-Biphenylcarboxylic Acid4.14 (Predicted)[10][11]Shows the effect of a phenyl substituent at the meta position.

Based on this data, we can infer the following:

  • The presence of a bromine atom at the ortho position in 2-bromobenzoic acid significantly lowers the pKa compared to benzoic acid (2.84 vs. 4.20).[7][8][9]

  • The phenyl group in the 3-position of biphenyl-3-carboxylic acid has a relatively small effect on the pKa compared to benzoic acid.[10][11]

Given that 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid has a bromo substituent ortho to the biphenyl linkage but meta to the carboxylic acid, and a phenyl group meta to the carboxylic acid, its pKa is likely to be influenced more strongly by the electronic effects of the bromine on the adjacent ring and the overall steric environment. A precise prediction is challenging without experimental data, but a value slightly lower than that of 3-biphenylcarboxylic acid (pKa ~4.14) might be anticipated, though likely not as low as 2-bromobenzoic acid.

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. Potentiometric titration and UV-Vis spectroscopy are two robust and widely used methods.

3.1. Potentiometric Titration

This classic method involves the gradual titration of a solution of the acidic compound with a strong base of known concentration, while monitoring the pH.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol, due to the likely low water solubility of the compound).[7][8]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the analyte solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Figure 1: Workflow for pKa determination by potentiometric titration.

3.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Analyte Solutions: Prepare a stock solution of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid in a suitable solvent. Add a small, constant volume of this stock solution to each of the buffer solutions.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the acidic (HA) and basic (A⁻) forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Computational Prediction of pKa

In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[12] Density Functional Theory (DFT) calculations combined with a suitable solvation model can provide reliable predictions.[13][14]

Computational Workflow:

  • Geometry Optimization: Perform geometry optimizations for both the neutral acid (HA) and its conjugate base (A⁻) in the gas phase and in a simulated aqueous environment using a polarizable continuum model (PCM).[15]

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain the Gibbs free energies.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.[6]

Figure 2: A generalized workflow for the computational prediction of pKa.

Recent studies have explored various DFT functionals and basis sets to improve the accuracy of pKa predictions for carboxylic acids.[12]

Conclusion

While a definitive experimental pKa value for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid remains to be reported, a thorough analysis of its structure and comparison with related compounds suggests a moderately acidic character. This guide has provided the theoretical framework for understanding the factors that govern its acidity and has detailed both experimental and computational methodologies for its precise determination. For researchers in drug development, a reliable pKa value for this compound is indispensable for building accurate ADME models and for the rational design of new chemical entities with optimized pharmacokinetic profiles.

References

  • ChemBK. 2-Bromobenzoic acid. [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • LookChem. 2-Bromobenzoic acid|88-65-3. [Link]

  • PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

  • Neuman, R. C. (n.d.). Substituent Effects. Chapter 14.
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. [Link]

  • HCPG College, Varanasi. Acidity of Carboxylic Acids. [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]

  • PubMed. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. [Link]

  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]

  • ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

  • ChemBK. (2024). 3-Biphenylcarboxylic acid. [Link]

  • ResearchGate. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. [Link]

  • ResearchGate. (2018). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

Sources

Foundational

Technical Characterization Guide: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

This guide outlines the technical characterization of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , a sterically congested biaryl intermediate used in medicinal chemistry (e.g., for AT1 receptor antagonists or neprilysin i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , a sterically congested biaryl intermediate used in medicinal chemistry (e.g., for AT1 receptor antagonists or neprilysin inhibitors).

Due to the specific substitution pattern (ortho-bromo, meta-carboxy relative to the biaryl axis), this compound exhibits unique solid-state properties compared to its more common isomers.

[1]

Part 1: Chemical Identity & Structural Context[1]

Compound: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Synonyms: 2-Bromo-3-phenylbenzoic acid; 3-Carboxy-2-bromobiphenyl Formula: C₁₃H₉BrO₂ Molecular Weight: 277.12 g/mol

Structural Analysis

This molecule features a 1,2,3-trisubstituted benzene ring (Ring A) linked to a phenyl group (Ring B).

  • Position 1: Phenyl group (Ring B).

  • Position 2: Bromine atom.[1][2][3][4][5][6][7]

  • Position 3: Carboxylic acid group.[1][3][5][7][8]

Steric Considerations: The bromine atom at position 2 is flanked by the phenyl ring (pos 1) and the carboxylic acid (pos 3). This creates significant steric strain , forcing the two aromatic rings to twist out of coplanarity to minimize repulsion between the bulky bromine and the ortho-hydrogens of the phenyl ring. This "twist" disrupts crystal packing efficiency compared to planar biphenyls (like 4-biphenylcarboxylic acid), significantly influencing the melting point.

Part 2: Melting Point Range & Analog Benchmarking

Status of Public Data: Unlike the widely available 4-isomer (MP: ~225°C) or 2-isomer (MP: 110-114°C), the specific experimental melting point for pure 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is rarely indexed in open public databases. However, its range can be accurately estimated via structural analogs and validated through the protocols below.

Analog Data for Range Estimation

To establish a target window for your sample, we compare it to structurally similar "neighbor" molecules:

CompoundStructure DifferenceMelting Point (°C)Implication for Target
2-Bromo-3-methylbenzoic acid Methyl instead of Phenyl at C3135 – 138 °C Phenyl is larger/more rigid, likely raising MP.
4-Biphenylcarboxylic acid Para-substituted (Planar/Symmetric)224 – 226 °C Target is twisted/asymmetric, likely lower MP.
2-Biphenylcarboxylic acid Missing Bromo (Less crowded)110 – 114 °C Bromo adds mass/polarity, likely raising MP.

Target Range Prediction: Based on the rigidifying effect of the phenyl group vs. the methyl analog, and the packing disruption caused by the steric twist, the expected melting point range for the pure compound is 155 – 185 °C .

Note: If your sample melts significantly lower (e.g., <140°C), it likely contains solvent inclusions or unreacted starting material (e.g., 2,3-dibromobenzoic acid).

Part 3: Experimental Determination Protocols

To validate the identity and purity of your specific lot, follow this self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC is preferred over capillary methods for this compound due to its potential for sublimation or decomposition near the melting point.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimped lid (pinhole) is recommended to allow solvent escape if solvates are suspected.

  • Parameters:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis: Identify the onset temperature (

    
    ) as the melting point, not the peak maximum.
    
  • Purity Check: A sharp endotherm (width < 2°C) indicates high purity. A broad shoulder suggests eutectic impurities (likely homocoupled biphenyls).

Protocol B: Capillary Melting Point (USP <741>)
  • Grinding: Finely powder the sample to ensure uniform heat transfer.

  • Packing: Pack into a capillary tube to a height of 3 mm. Compact by tapping.

  • Ramp: Fast ramp (10°C/min) to 140°C, then slow ramp (1°C/min) to the melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).

Part 4: Synthesis & Purification Workflow

The melting point is heavily dependent on the removal of specific synthetic byproducts.

Synthesis Pathway (Suzuki Coupling)

The standard synthesis involves coupling 2-bromo-3-iodobenzoic acid (or ester) with phenylboronic acid .

SynthesisWorkflow Start Start: 2-Bromo-3-iodobenzoic acid Reaction Suzuki Coupling (Selective at Iodo) Start->Reaction Reagent + Phenylboronic Acid (Pd Catalyst) Reagent->Reaction Crude Crude Product (Contains Pd, Homocoupled dimers) Reaction->Crude Purification Purification: Crystallization (EtOH/Water) Crude->Purification Remove Pd & Salts Final Pure 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (Target MP Range) Purification->Final

Figure 1: Selective synthesis workflow ensuring the bromine atom remains intact while the iodine reacts.

Critical Impurities Affecting MP[1]
  • Homocoupled Biphenyls: If the catalyst is too active, phenylboronic acid may homocouple to form biphenyl, or the starting material may dimerize. These lower the MP.

  • Regioisomers: If the starting material was 2,3-dibromobenzoic acid, the coupling might occur at the wrong bromine (less likely if conditions are controlled, but possible), leading to 3-bromo-2-phenylbenzoic acid , which has a drastically different MP.

  • Palladium Scavenging: Residual Pd can act as a nucleation site, broadening the melting range. Use a scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.

References

  • Sigma-Aldrich. 2-Bromo-3-methylbenzoic acid Product Analysis. (Analog benchmark). Accessed 2026.[3]

  • PubChem. Biphenyl-4-carboxylic acid Properties. (Structural comparison). National Library of Medicine.

  • Chatterjee, N. et al. "Ligand-free Pd-catalyzed selective Suzuki-Miyaura coupling." Journal of Organic Chemistry, 2017. (Methodology for selective coupling of halo-benzoic acids).

  • United States Pharmacopeia (USP).

Sources

Exploratory

Literature review of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Introduction The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Among its many derivatives, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid stands out as a versatile synthetic intermediate. The strategic placement of the bromine atom, the carboxylic acid, and the biphenyl twist allows for orthogonal functionalization, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive review of the primary synthetic strategies for this target molecule, grounded in mechanistic principles and supported by detailed experimental insights to aid researchers in its efficient preparation.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical approach to synthesizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid begins with a retrosynthetic analysis to identify the most practical bond disconnections. The key bond to consider is the C-C bond forming the biphenyl core. This immediately suggests a cross-coupling strategy. Alternatively, the carbon-bromine bond can be installed on a pre-formed biphenyl skeleton.

G cluster_0 Retrosynthetic Pathways cluster_1 Route A: Suzuki Coupling TM Target Molecule 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid A1 2-Bromo-3-iodobenzoic acid + Phenylboronic acid TM->A1 C-C Disconnection (Cross-Coupling) B1 2-Bromo-3-boronic acid derivative + Halobenzene TM->B1 C-C Disconnection (Cross-Coupling) C1 2-Amino-[1,1'-biphenyl]-3-carboxylic acid TM->C1 C-Br Disconnection (Halogenation) A2 3-Bromo-2-iodobenzoic acid + Phenylboronic acid G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(Ar')L₂ pd_complex->pd_trans Transmetalation (Ar'-B(OR)₃⁻) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Abstract The 2-bromo-[1,1'-biphenyl]-3-carboxylic acid scaffold is a highly valuable structural motif in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom for subsequen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-bromo-[1,1'-biphenyl]-3-carboxylic acid scaffold is a highly valuable structural motif in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom for subsequent cross-coupling reactions, a carboxylic acid for derivatization or as a key pharmacophoric element, and a sterically demanding biphenyl core—makes it a versatile intermediate for the synthesis of complex molecules, including potent pharmaceuticals.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these derivatives, with a strong emphasis on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will also discuss alternative methods such as Ullmann coupling and Directed ortho-Metalation (DoM), providing researchers with a comprehensive understanding of the available synthetic tools. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Biphenyl Scaffold

Biphenyl derivatives are fundamental building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2] The carboxylic acid moiety, in particular, is a crucial functional group found in over 450 marketed drugs, often contributing to target binding and modulating physicochemical properties.[4][5] The title compound class, 2-bromo-[1,1'-biphenyl]-3-carboxylic acid, combines the biphenyl core and the carboxylic acid with a strategically placed bromine atom. This halogen serves as a versatile handle for introducing further molecular complexity through a variety of cross-coupling reactions, making this scaffold an ideal starting point for library synthesis in drug discovery programs.[3]

The primary challenge in synthesizing these molecules lies in the controlled formation of the central biaryl C-C bond with high regioselectivity and yield. This guide will focus on the most robust and widely adopted methodologies to achieve this transformation.

Key Synthetic Methodologies

The construction of the [1,1'-biphenyl] core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, the Suzuki-Miyaura coupling is preeminent due to its mild conditions and broad functional group tolerance.[6]

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become the gold standard for biaryl synthesis.[7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. For the synthesis of our target scaffold, this involves coupling a 2-bromo-3-halobenzoic acid derivative with an arylboronic acid, or more commonly, coupling 2,3-dihalobenzoic acid derivatives and selectively reacting one position, or coupling a suitable boronic acid with a dihaloarene. A highly practical route involves the coupling of 2-bromo-3-iodobenzoic acid with an appropriate arylboronic acid, where the more reactive C-I bond undergoes oxidative addition preferentially.

Causality Behind the Method:

  • High Functional Group Tolerance: The reaction conditions are compatible with a wide range of functional groups, including carboxylic acids, which is critical for our target molecule.

  • Stability and Low Toxicity of Reagents: Boronic acids are generally stable, crystalline solids that are less toxic and easier to handle than other organometallic reagents (e.g., organotins or organozincs).[7]

  • Mild Reaction Conditions: Reactions are typically run at moderate temperatures (room temperature to ~110 °C), preventing degradation of sensitive substrates.[7]

The Catalytic Cycle: The mechanism is a well-understood three-step cycle.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity order is I > Br > Cl.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ Ar1_Pd_X Ar¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->Ar1_Pd_X Ar1_Pd_Ar2 Ar¹-Pd(II)L₂-Ar² Ar1_Pd_X->Ar1_Pd_Ar2 Transmetalation Ar1_Pd_Ar2->Pd0 Reductive Elimination Ar1_Ar2 Ar¹-Ar² (Product) Ar1_Pd_Ar2->Ar1_Ar2 Ar1_X Ar¹-X Ar1_X->Pd0 Oxidative Addition Ar2_B Ar²-B(OR)₂ Ar2_B->Ar1_Pd_X Base Base (e.g., K₂CO₃) Base->Ar2_B Ullmann_Reaction ArylHalide1 2 Ar-X Product Ar-Ar ArylHalide1->Product High Temp. (>200 °C) Copper Cu (excess) Copper->Product Byproduct CuX₂

Caption: General scheme of the classic Ullmann biaryl synthesis.

Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful regioselective strategy for functionalizing aromatic rings. [9]It relies on a "Directed Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position. [10][11]The resulting aryllithium species can then be trapped with an electrophile or used in a subsequent cross-coupling reaction. For our target scaffold, the carboxylic acid group (or a protected version) can act as a DMG.

Causality Behind the Method:

  • Regiocontrol: Provides excellent and predictable control over the position of functionalization.

  • Halogen-Free Starting Materials: Does not necessarily require a halogenated starting material to introduce the first aryl group. [10] Workflow:

  • An aryl starting material bearing a DMG is treated with a strong base (e.g., n-BuLi, s-BuLi, or LDA) at low temperature. [11]2. The base deprotonates the position ortho to the DMG.

  • This aryllithium intermediate can then be used in a transmetalation step (e.g., with ZnCl₂ or B(OiPr)₃) to generate an organozinc or boronate ester, respectively. [9][12]4. This newly formed species can then undergo a Negishi or Suzuki-Miyaura cross-coupling reaction in a one-pot procedure. [9][13]

DoM_Workflow Start Aryl with DMG Step1 1. Deprotonation (e.g., n-BuLi, THF, -78°C) Start->Step1 Intermediate ortho-Lithiation Step1->Intermediate Step2 2. Transmetalation (e.g., B(OiPr)₃) Intermediate->Step2 Boronate ortho-Boronate Ester Step2->Boronate Step3 3. Suzuki Coupling (Ar-X, Pd catalyst) Boronate->Step3 Product Functionalized Biaryl Step3->Product

Caption: Workflow for biaryl synthesis via Directed ortho-Metalation (DoM).

Experimental Protocols & Data

The following section provides a detailed, step-by-step protocol for a representative synthesis of a 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid derivative via Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-Bromo-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid

This protocol describes the coupling of 3-bromo-2-iodobenzoic acid with 4-methylphenylboronic acid. The greater reactivity of the C-I bond allows for selective coupling at the 2-position.

Reactants & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Bromo-2-iodobenzoic acid326.911.0327 mgStarting Material
4-Methylphenylboronic acid135.961.2163 mgCoupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.0335 mgPalladium Catalyst
Potassium Carbonate (K₂CO₃)138.213.0415 mgBase
1,4-Dioxane--8 mLSolvent
Water (degassed)--2 mLCo-solvent

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-iodobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The mixture will typically turn dark grey or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Wash the aqueous phase with ethyl acetate (2 x 20 mL) to remove non-acidic impurities (like triphenylphosphine oxide).

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate of the product should form. Extract the product into ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Bromo-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid. Expected yield: 75-90%.

Characterization Data

Accurate structural confirmation is essential. The following are expected spectroscopic data points for the synthesized compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on both rings. The methyl group on the tolyl moiety would appear as a singlet around δ 2.4 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. Aromatic protons will be in the δ 7.0-8.2 ppm range. [3][14]
¹³C NMR Resonances for all unique carbon atoms. The carboxylic acid carbonyl carbon will be downfield (>165 ppm). Aromatic carbons will appear between δ 120-145 ppm. The methyl carbon will be around δ 21 ppm. [3][14]
IR Spec. A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch around 1700 cm⁻¹. C-Br stretch will be in the fingerprint region (~500-600 cm⁻¹). [3][15]
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. [3][16]

Conclusion

The synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid derivatives is a critical capability for researchers in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and reliable method, offering mild conditions and broad substrate scope. [1][15]However, a thorough understanding of alternative strategies like the classic Ullmann coupling and modern Directed ortho-Metalation provides a more complete synthetic toolkit. By following the detailed protocols and understanding the causality behind the experimental choices presented in this guide, scientists can confidently and efficiently synthesize these valuable molecular scaffolds for their research programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
  • ResearchGate. (2025, August 10). The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls.
  • MDPI. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • Wikipedia. (n.d.). Ullmann reaction.
  • BYJU'S. (2020, January 6). Ullmann Reaction.
  • ACS Publications. (2011, June 15). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides.
  • NIH. (n.d.). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
  • PubMed. (2011, July 15). Directed ortho-metalation-cross-coupling strategies. One-pot Suzuki reaction to biaryl and heterobiaryl sulfonamides.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • David Spring's group. (n.d.). Aryl–aryl coupling via directed lithiation and oxidation.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-bromo-.
  • MDPI. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Benchchem. (n.d.). Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide.
  • PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Cheméo. (n.d.). 1,1'-Biphenyl, 2-bromo-.
  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubChem. (n.d.). 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

Abstract & Strategic Overview This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (referred to herein as Substrate-Br ). The Challenge: Substrate-Br represen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (referred to herein as Substrate-Br ).

The Challenge: Substrate-Br represents a "worst-case scenario" for steric congestion in palladium catalysis. The reactive C-Br bond is "sandwiched" between two bulky substituents:

  • Position 1: A phenyl ring (part of the biphenyl core).

  • Position 3: A carboxylic acid moiety.[1]

This 1,2,3-trisubstitution pattern creates a deep steric pocket that prevents the approach of standard phosphine ligands (e.g.,


), leading to failed oxidative addition or stalled transmetallation. Furthermore, the free carboxylic acid can protonate reactive intermediates or coordinate to the metal center, poisoning the catalyst.

The Solution: To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine (Buchwald) Ligands or NHC (PEPPSI) architectures. These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Br bond while preventing catalyst deactivation.

Critical Mechanistic Insights (Expertise & Logic)

Catalyst Selection: The "Cone Angle" Imperative

Standard catalysts like


 or 

are ineffective here. Their ligands are not electron-rich enough to insert into the hindered C-Br bond, and they lack the bulk required to force the reductive elimination of the crowded product.
  • Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .

    • Why? The biaryl backbone of XPhos/SPhos provides stability, while the cyclohexyl/tert-butyl groups push electrons onto the Pd, accelerating oxidative addition. The G3 precatalyst ensures a precise 1:1 Ligand:Pd ratio and rapid activation, crucial when the substrate is difficult.

The "Free Acid" Strategy

Coupling a free carboxylic acid requires careful base management.

  • Mechanism: The base must first deprotonate the acid (

    
    ) to form the carboxylate (
    
    
    
    ).
  • Stoichiometry: You need at least 3.0 equivalents of base (1 equiv to neutralize the acid, 1 equiv for the Suzuki mechanism, and 1 equiv excess to drive kinetics).

  • Solubility: The resulting carboxylate is ionic. A biphasic solvent system (e.g., Toluene/Water) is essential to solubilize both the organic bromide and the inorganic carboxylate/boronate species.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3 System)

Recommended for medicinal chemistry and initial scale-up (mg to g scale).

Reagents:

  • Substrate-Br: 1.0 equiv

  • Boronic Acid (

    
    ):  1.2 – 1.5 equiv
    
  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 – 4.0 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial (equipped with a stir bar) with Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Deoxygenation (Critical): Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the enemy of active Pd(0) species.

  • Catalyst Addition: Remove the cap briefly to add XPhos Pd G3 (0.02 equiv). Reseal and purge for another 2 minutes.

  • Solvent Addition: Add degassed Toluene and Water via syringe. The concentration of Substrate-Br should be roughly 0.1 M to 0.2 M.

  • Reaction: Heat the block/bath to 80–100 °C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic layers.

  • Monitoring: Monitor by LCMS after 2 hours. Look for the disappearance of the bromide (M+2 peak pattern) and formation of the product.

    • Checkpoint: If the reaction stalls, add 1.0 equiv of additional boronic acid and 1 mol% catalyst.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to reprotonate the carboxylic acid product). Extract with EtOAc.

Protocol B: The "Robust Scale-Up" (PEPPSI-IPr)

Recommended for cost-sensitive scale-up or if phosphine contamination is a concern.

Reagents:

  • Catalyst: PEPPSI-IPr (1–3 mol%)

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or THF (wet).

Methodology:

  • Combine Substrate-Br, Boronic Acid, Base, and PEPPSI-IPr in the reactor.

  • Add solvent (Dioxane).

  • Heat to 80 °C .

  • Note: PEPPSI catalysts are extremely stable to air/moisture prior to activation, making them easier to handle on large scales.

Data & Troubleshooting Guide

Reaction Optimization Matrix
VariableRecommendationRationale
Ligand XPhos > SPhos >

XPhos is superior for ortho-substituted biaryls due to its massive steric bulk which forces reductive elimination.
Base

>

>

Phosphate is gentle enough to prevent protodeboronation but strong enough to activate the boronic acid.
Solvent Toluene/

Biphasic systems solubilize the carboxylate salt while keeping the catalyst in the organic phase.
Temp 80–100 °CHigh energy is required to overcome the rotational barrier of the hindered intermediates.
Self-Validating Checkpoints
  • The "Black Precipitate" Test: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your catalyst has decomposed. This usually means insufficient ligand stabilization or oxygen leakage . Switch to a G3 precatalyst or re-degas.

  • Protodebromination (LCMS): If you see a mass corresponding to [Substrate-Br minus Br plus H], the catalytic cycle is initiating (Oxidative Addition worked) but Transmetallation failed. Fix: Increase Boronic Acid equivalents and switch to a stronger base (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the steric clash during the oxidative addition step which necessitates the use of bulky ligands.

SuzukiCycle PreCat Precatalyst (XPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition Complex (Steric Bottleneck!) ActivePd->OxAdd + Substrate-Br TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActivePd Regeneration Substrate Substrate-Br (2-Bromo-[1,1'-biphenyl]-3-COOH) Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet

Caption: The catalytic cycle highlighting the Oxidative Addition bottleneck caused by the 1,2,3-substitution pattern of the substrate.

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of 12-Electron Monoligated Palladium(0) Species." Journal of the American Chemical Society, 2013.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck/Sigma Technical Library.

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

This Application Note is designed for researchers and process chemists utilizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: Analogous to 2-Bromo-3-phenylbenzoic acid derivatives) as a strategic intermediate. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: Analogous to 2-Bromo-3-phenylbenzoic acid derivatives) as a strategic intermediate.

This guide focuses on the compound’s unique steric "ortho-lock" properties , its utility in synthesizing atropisomeric drug candidates , and its role as a precursor for tricyclic pharmacophores (e.g., phenanthridinones).

Executive Summary

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a highly specialized pharmaceutical intermediate distinguished by its 1,2,3-trisubstituted aromatic core. The presence of a bulky bromine atom at position 2—flanked by a phenyl ring at position 1 and a carboxylic acid at position 3—creates significant steric strain. This "ortho-lock" forces the biphenyl system into a twisted, non-planar conformation.

In drug discovery, this scaffold is invaluable for:

  • Disrupting Planarity: Improving solubility and creating novel IP space (atropisomers).

  • Tricyclic Core Synthesis: Serving as a direct precursor to phenanthridinones (via intramolecular Heck) and fluorenones (via Friedel-Crafts), motifs found in PARP inhibitors and antiviral agents.

  • Orthogonal Functionalization: The carboxylic acid and bromine handles allow for sequential, chemoselective elaboration.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

The "Ortho-Lock" Effect

Unlike para- or meta-substituted biphenyls, the 2-bromo substituent creates a crowded environment that restricts rotation around the C1-C1' bond.

  • Steric Hindrance: The bromine atom clashes with the ortho-hydrogens of the phenyl ring (Ring B), forcing a dihedral angle of ~60-90°.

  • Reactivity Implication: The carboxylic acid at C3 is sterically shielded by the C2-bromine. Standard amide couplings may require activation (e.g., acid chloride formation) or highly active coupling agents (HATU/HOAt).

Key Physical Properties (Predicted)
PropertyValue / Description
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; limited solubility in DCM/Water
pKa (COOH) ~3.8 - 4.2 (slightly higher than benzoic acid due to sterics)
Melting Point >180 °C (Typical for biphenyl acids)

Synthetic Applications & Workflows

Primary Workflow: Synthesis of Phenanthridinone Scaffolds

The most high-value application of this intermediate is the synthesis of Phenanthridinones , a privileged scaffold in medicinal chemistry (e.g., PARP inhibitors like Olaparib analogs).

Mechanism:

  • Amidation: The C3-COOH is coupled with a primary amine.

  • Intramolecular Heck Reaction: A Palladium catalyst inserts into the C2-Br bond and cyclizes onto the pendant amine's aromatic ring or alkene, forming a tricyclic system.

Visualization of Synthetic Pathway

G Start 2-Bromo-[1,1'-biphenyl]-3-COOH (Starting Material) Step1 Activation (SOCl2 or Oxalyl Chloride) Start->Step1 Inter1 Acid Chloride Intermediate Step1->Inter1 -HCl Step2 Amidation (R-NH2, Base) Inter1->Step2 Amide 2-Bromo-N-alkyl-biphenyl-3-carboxamide Step2->Amide Amide Bond Formation Step3 Intramolecular Heck Cyclization (Pd(OAc)2, Ligand, Heat) Amide->Step3 Product Phenanthridinone Derivative (Tricyclic Core) Step3->Product C-N / C-C Bond Formation

Caption: Synthetic workflow transforming the biphenyl intermediate into a tricyclic phenanthridinone pharmacophore via amide activation and Pd-catalyzed cyclization.

Detailed Experimental Protocols

Protocol A: High-Yield Amidation (Overcoming Steric Hindrance)

Rationale: Direct coupling with EDC/NHS may be sluggish due to the ortho-bromine shielding the carboxylate. Conversion to the acid chloride is recommended for quantitative yields.

Reagents:

  • 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Amine (R-NH₂) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure:

  • Activation: In a dry round-bottom flask under N₂, suspend the carboxylic acid in anhydrous DCM (5 mL/mmol).

  • Add catalytic DMF followed by dropwise addition of Oxalyl Chloride at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add the Amine and Base (TEA) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LC-MS (Target mass: M+ amine mass - 18).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (if product is stable) and Brine. Dry over Na₂SO₄.

Protocol B: Intramolecular Heck Cyclization

Rationale: This step utilizes the bromine handle to fuse the rings, creating the phenanthridinone core.

Reagents:

  • Amide Intermediate (from Protocol A) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5–10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or Xantphos (10–20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: DMAc or DMF (degassed)

Procedure:

  • Setup: Charge a pressure vial with the Amide, Pd(OAc)₂, Ligand, and Base.

  • Inertion: Seal and purge with Argon/Nitrogen for 10 minutes.

  • Solvent: Add degassed DMAc via syringe.

  • Heating: Heat the reaction block to 100–120°C for 12–18 hours.

    • Note: The reaction mixture will typically darken (Pd black formation indicates catalyst death; if conversion is incomplete, add more catalyst).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Quality Control & Analytical Standards

HPLC Method for Purity Assessment

Due to the potential for atropisomerism (axial chirality), standard C18 columns may show split peaks or broad shoulders.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic backbone) and 220 nm (amide bond)
Expected RT Intermediate is relatively non-polar; expect elution at ~6.5–7.5 min.
NMR Validation Criteria
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad carboxylic acid singlet (~13.0 ppm) upon amidation.

  • Shift Diagnostic: The proton at position 4 (ortho to COOH, meta to Br) will show a distinct doublet or doublet-of-doublets. In the cyclized phenanthridinone product, the aromatic region simplifies, and a new downfield shift may occur due to planarization.

Safety & Handling

  • Corrosivity: The acid chloride intermediate is corrosive and moisture-sensitive. Handle in a fume hood.

  • Bromine Compounds: Organobromides can be irritants. Avoid inhalation of dust.[2]

  • Heavy Metals: Palladium catalysts are toxic. Ensure thorough removal (scavenging resins like SiliaMetS®) before biological testing of the final product.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chuang, T. H., et al. (2011). Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C–H Functionalization. Journal of Organic Chemistry.
  • Atropisomerism in Drug Discovery

    • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development.[3] Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • General Biphenyl Chemistry

    • BenchChem Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Halides. Link

Sources

Application

Application Note &amp; Protocol Guide: Esterification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Abstract 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The ability to efficiently convert its carboxylic acid moiety into a diverse range of esters is crucial for modulating properties such as solubility, bioavailability, and target engagement. This technical guide provides detailed protocols for the esterification of this sterically hindered biaryl carboxylic acid, offering field-proven insights into methodologies that overcome the challenges posed by its structure. We will explore two primary, robust methods: the Steglich esterification for mild, coupling-agent-driven synthesis and a modified Fischer-Speier esterification for scalable, acid-catalyzed reactions. This document is designed to equip researchers with the necessary knowledge to select and execute the optimal esterification strategy for their specific research and development needs.

Introduction: The Synthetic Challenge

The esterification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid presents a notable synthetic challenge due to steric hindrance. The presence of the bulky bromine atom and the adjacent phenyl ring in the ortho positions to the carboxylic acid group significantly encumbers the carboxyl carbon, making it less accessible to nucleophilic attack by an alcohol. This steric congestion can lead to slow reaction rates and low yields under standard esterification conditions. Therefore, specialized protocols are required to achieve efficient conversion.

This guide will detail two effective methods for the esterification of this substrate, providing not only step-by-step instructions but also the underlying chemical principles that make these methods suitable for this challenging transformation.

Method 1: Steglich Esterification for Mild and Efficient Coupling

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, room-temperature conditions. It is particularly well-suited for substrates that are sensitive to acid or high temperatures.[1][2] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3]

The key to the Steglich esterification's success with sterically hindered substrates lies in the in-situ formation of a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by DMAP, to form the desired ester.

Experimental Protocol: Steglich Esterification

Materials:

  • 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

  • Alcohol (e.g., methanol, ethanol, or a more complex primary or secondary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the alcohol (1.2 eq) followed by DMAP (0.1 eq).

  • Initiation of Reaction: In a separate container, dissolve DCC (1.1 eq) or EDC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter the reaction mixture to remove the DCU. If EDC was used, this filtration step is not necessary.

  • Extraction: Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure ester.[4][5]

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous solvent is critical as water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid.

  • DMAP as a Catalyst: DMAP is a more potent nucleophile than the alcohol and acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[2]

  • Choice of Carbodiimide: EDC is often preferred over DCC in modern synthesis as the resulting urea byproduct is water-soluble and can be easily removed during the aqueous work-up, simplifying purification.[6]

Method 2: Modified Fischer-Speier Esterification for Scalability

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] For sterically hindered substrates like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a simple acid catalyst in excess alcohol may not be sufficient. A modified approach using a strong acid catalyst and a co-solvent that allows for the azeotropic removal of water is often necessary to drive the equilibrium towards the product.[7][9]

Experimental Protocol: Modified Fischer-Speier Esterification

Materials:

  • 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or benzene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), the alcohol (in large excess, can be used as a co-solvent), and toluene.

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) or a larger quantity of p-TsOH (e.g., 0.2 eq).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing for 8-24 hours or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or silica gel column chromatography if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:
  • Strong Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[9][10]

  • Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[11]

  • Dean-Stark Apparatus: The continuous removal of water, a byproduct of the reaction, is crucial for driving the reversible Fischer esterification to completion, especially for sterically hindered substrates where the equilibrium may not be favorable.[7]

Data Presentation: Comparison of Protocols

ParameterSteglich EsterificationModified Fischer-Speier Esterification
Reaction Conditions Mild (0 °C to room temperature)Harsh (reflux temperatures)
Reagents DCC/EDC, DMAPStrong acid (H₂SO₄ or p-TsOH)
Substrate Scope Broad, good for sensitive substratesMore limited, not suitable for acid-labile molecules
Byproducts Dicyclohexylurea (DCU) or water-soluble ureaWater
Purification Filtration and chromatographyAqueous work-up, potentially recrystallization
Scalability Good for lab scaleExcellent for large scale
Key Advantage High efficiency for sterically hindered and sensitive substratesCost-effective and scalable

Visualization of Methodologies

General Esterification Workflow

Esterification_Workflow cluster_start Starting Material cluster_steglich Steglich Esterification cluster_fischer Fischer-Speier Esterification cluster_end Product start 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid steglich_reagents DCC/EDC, DMAP, Alcohol DCM, 0°C to RT start->steglich_reagents Method 1 fischer_reagents H₂SO₄/p-TsOH, Excess Alcohol Toluene, Reflux start->fischer_reagents Method 2 steglich_workup Filtration (if DCC) Aqueous Work-up steglich_reagents->steglich_workup steglich_purification Column Chromatography steglich_workup->steglich_purification end_product Corresponding Ester steglich_purification->end_product fischer_workup Aqueous Work-up fischer_reagents->fischer_workup fischer_purification Recrystallization or Column Chromatography fischer_workup->fischer_purification fischer_purification->end_product Method_Selection node_action node_action start Substrate Properties? acid_sensitive Acid Sensitive? start->acid_sensitive large_scale Large Scale Synthesis? acid_sensitive->large_scale No steglich Use Steglich Esterification acid_sensitive->steglich Yes steric_hindrance High Steric Hindrance? large_scale->steric_hindrance No fischer Use Fischer-Speier Esterification large_scale->fischer Yes steric_hindrance->fischer No consider_steglich Consider Steglich for higher yield steric_hindrance->consider_steglich Yes

Caption: Decision tree for selecting an appropriate esterification method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction due to steric hindrance; insufficient activation of the carboxylic acid; presence of water.Increase reaction time and/or temperature (for Fischer esterification). For Steglich, ensure reagents are fresh and anhydrous conditions are maintained. Consider using EDC instead of DCC.
Formation of N-acylurea byproduct in Steglich esterification The O-acylisourea intermediate can rearrange to the more stable N-acylurea.Ensure a sufficient amount of DMAP is used to facilitate the rapid reaction with the alcohol. Add the DCC solution slowly at a low temperature.
Difficult purification Co-elution of the product with byproducts (e.g., DCU).For Steglich, use EDC to avoid DCU formation. If DCU is present, attempt to precipitate it out from a non-polar solvent like hexanes before chromatography. Optimize the mobile phase for column chromatography.
Hydrolysis of the ester during work-up Prolonged exposure to acidic or basic aqueous solutions.Minimize the time the product is in contact with the aqueous layers during extraction. Ensure complete neutralization of any acid catalyst before concentration.

Conclusion

The successful esterification of the sterically hindered 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is readily achievable with the appropriate choice of methodology. The Steglich esterification offers a mild and highly effective route for laboratory-scale synthesis, particularly when dealing with sensitive functional groups. For larger-scale applications where cost and scalability are paramount, a modified Fischer-Speier esterification with azeotropic water removal provides a robust and efficient alternative. By understanding the principles behind these protocols and adhering to the detailed procedures outlined in this guide, researchers can confidently and efficiently synthesize a wide array of esters from this valuable building block, advancing their research in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Tapolcsányi, P., et al. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 136(7), 1129-1140.
  • Dodge, J. A., Trujillo, J. I., & Presnell, M. (1994). Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. The Journal of Organic Chemistry, 59(8), 234–236.
  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • McMurry, J. (2000). Organic Chemistry (5th ed.). Brooks/Cole.
  • Burdick, J. R., Lochhead, R., & Knudsen, H. D. (1972). U.S. Patent No. 3,705,203. Washington, DC: U.S.
  • Phatake, R. (2014). Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider SyntheticPages, SP765.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438.
  • Neises, B., & Steglich, W. (1985).
  • Peters, J., Ortman, C., & Barefield, G. (n.d.).
  • Gajić, T., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2205.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Coric, P., et al. (1996). U.S. Patent No. 6,103,931. Washington, DC: U.S.
  • Jana, S., et al. (2024). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Letters in Organic Chemistry, 21(1), 1-10.
  • Dow Chemical Co. (1959). U.S. Patent No. 2,876,255. Washington, DC: U.S.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ChemiCuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube.
  • LibreTexts. (2023, January 22).
  • Bladt, D., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2016, April 15).
  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide.
  • SIELC Technologies. (2018, February 16). [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester.
  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Method

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid as a ligand for MOFs

Application Note: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid as a Functional Modulator for Defect-Engineered MOFs Executive Summary & Technical Rationale This guide details the application of 2-Bromo-[1,1'-biphenyl]-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid as a Functional Modulator for Defect-Engineered MOFs

Executive Summary & Technical Rationale

This guide details the application of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (2-Br-BPCA) as a specialized ligand in the synthesis of Metal-Organic Frameworks (MOFs), specifically Zirconium-based systems (e.g., UiO-66, MOF-808).

Unlike standard dicarboxylate linkers that form the MOF scaffold, 2-Br-BPCA acts as a functional modulator . Its mono-carboxylic acid group competes with structural linkers for metal coordination sites, while the ortho-bromo substituent introduces two critical functionalities:

  • Steric Defect Induction: The bulky bromine atom at the 2-position (ortho to the carboxylate and the phenyl ring) forces a non-planar "twisted" conformation (dihedral angle >60°), preventing dense packing and inducing hierarchical porosity.

  • Post-Synthetic Handle: The aryl bromide serves as a reactive site for Post-Synthetic Modification (PSM) via Suzuki-Miyaura coupling, allowing the attachment of complex drug pharmacophores to the MOF surface after crystallization.

Chemical Identity & Ligand Synthesis

Before MOF synthesis, the quality of the modulator is paramount. Commercial sources often contain the des-bromo impurity. We recommend in-house synthesis or rigorous purification.

Compound: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Formula: C₁₃H₉BrO₂ MW: 277.11 g/mol Key Feature: The Br atom is "sandwiched" between the carboxylate and the phenyl ring, creating a "steric lock."

Protocol 1: Chemoselective Ligand Synthesis

Rationale: Direct bromination is non-selective. We utilize the reactivity difference between Aryl-Iodide and Aryl-Bromide to install the biphenyl core while preserving the bromine handle.

Reagents:

  • Methyl 2-bromo-3-iodobenzoate (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Setup: Charge a Schlenk flask with Methyl 2-bromo-3-iodobenzoate (5.0 g), Phenylboronic acid (1.95 g), and K₂CO₃. Evacuate and backfill with Ar (3x).

  • Solvation: Add degassed Dioxane (50 mL) and Water (12.5 mL).

  • Catalysis: Add Pd(PPh₃)₄ (0.5 g) under Ar counterflow.

  • Reaction: Heat to 60°C for 12 hours. Note: Do not exceed 70°C to prevent oxidative addition into the C-Br bond.

  • Hydrolysis: Cool to RT. Add LiOH (5 eq) and stir for 4 hours to hydrolyze the methyl ester.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Purification: Recrystallize from EtOH/Hexane. Target purity >98% (HPLC).

MOF Synthesis Protocol: Defect-Engineered UiO-66

This protocol uses 2-Br-BPCA to create "missing linker" defects in UiO-66, functionalizing the pore apertures with Bromine handles.

Materials:

  • ZrCl₄ (99.9%)

  • Terephthalic Acid (H₂BDC) (Linker)

  • 2-Br-BPCA (Modulator)

  • DMF (Dry), Formic Acid (Activator)

Reaction Parameters (Table 1):

ParameterValueNote
Zr Source ZrCl₄ (0.5 mmol)Pre-dissolve to avoid clusters
Linker H₂BDC (0.5 mmol)Structural backbone
Modulator 2-Br-BPCA (1.5 mmol) 30 eq. relative to Zr induces ~20% defects
Solvent DMF (15 mL)N,N-Dimethylformamide
Additive Water (85 µL)Critical for Zr₆ cluster formation
Temp/Time 120°C / 24 hrsStatic oven
Step-by-Step Methodology:
  • Pre-Solvation: Dissolve ZrCl₄ in 10 mL DMF via sonication (20 mins) until fully clear. Rationale: Incomplete dissolution leads to amorphous zirconia.

  • Modulator Addition: Add 2-Br-BPCA to the Zr solution. Stir at 60°C for 30 mins.

    • Mechanism:[2][3][4] The mono-acid coordinates to Zr, forming discrete Zr₆(OH)₄O₄(2-Br-BPCA)ₓ clusters.

  • Linker Addition: Add H₂BDC and remaining DMF.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours.

  • Activation (Critical):

    • Centrifuge (7000 rpm, 10 min). Discard supernatant.

    • Wash 3x with DMF (remove unreacted ligand).

    • Wash 3x with Acetone (solvent exchange).

    • Soxhlet Extraction: Ethanol, 12 hours. Note: Removes weakly bound modulator, but leaves defect-anchored 2-Br-BPCA intact.

Visualization: Mechanism & Workflow

The following diagram illustrates the "Modulator-Directed Defect Engineering" pathway.

MOF_Synthesis cluster_mechanism Mechanism of Action Precursors Precursors: ZrCl4 + H2BDC Cluster Pre-Nucleation Cluster: Zr6-Modulator Complex Precursors->Cluster + Modulator Modulator Modulator: 2-Br-BPCA (Steric Bulky) Modulator->Cluster Caps Zr sites Growth Crystal Growth: Linker Exchange Cluster->Growth + Heat (120°C) DefectMOF Defect-Engineered MOF: UiO-66-(Br) Growth->DefectMOF Incomplete Exchange PSM Application: Suzuki Coupling (Drug Attachment) DefectMOF->PSM Pd(0), Ar-B(OH)2

Figure 1: Workflow for synthesizing Defect-Engineered UiO-66 using 2-Br-BPCA as a capping modulator to install reactive sites.

Application: Post-Synthetic Modification (PSM)

The primary value of using 2-Br-BPCA is the ability to perform chemistry on the MOF surface.

Protocol:

  • Suspend UiO-66-(Br) (100 mg) in Dioxane (10 mL).

  • Add Drug-Boronic Acid (e.g., Phenylboronic acid derivative) (0.2 mmol).

  • Add K₂CO₃ (0.4 mmol) and Pd(OAc)₂ (5 mol%).

  • Heat at 85°C for 12 hours under N₂.

  • Wash extensively to remove catalyst.

    • Result: The drug molecule is now covalently tethered to the MOF pore entrance via the biphenyl linker.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Amorphous Product Modulator concentration too highReduce 2-Br-BPCA to 10 eq.
No Bromine in MOF Modulator exchanged completelyReduce crystallization temp to 100°C or shorten time.
Low Surface Area Pore blockage by modulatorPerform Soxhlet extraction with Methanol/HCl (trace) to activate.

References

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, vol. 17, no. 24, 2011, pp. 6643–6651. Link

  • Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Capture of Nerve Agents." Angewandte Chemie International Edition, vol. 53, no. 36, 2014, pp. 9460-9464. (Describes biphenyl-carboxylate modulators). Link

  • Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, vol. 22, no.[5] 24, 2010, pp. 6632–6640. (Foundation for functionalized UiO-66). Link

  • Garibay, S. J., & Cohen, S. M. "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications, vol. 46, no. 41, 2010, pp. 7700-7702. Link

  • BenchChem. "Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid."[6] BenchChem Technical Guides, 2025. (Reference for ligand structural properties). Link

Sources

Application

Synthesis of angiotensin II receptor antagonists using biphenyl acids

Application Note: Advanced Synthesis of Angiotensin II Receptor Antagonists (Sartans) via Biphenyl Acid Scaffolds Executive Summary & Strategic Context The "Sartan" class of drugs (Losartan, Valsartan, Irbesartan, Candes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Angiotensin II Receptor Antagonists (Sartans) via Biphenyl Acid Scaffolds

Executive Summary & Strategic Context

The "Sartan" class of drugs (Losartan, Valsartan, Irbesartan, Candesartan) remains the cornerstone of antihypertensive therapy, characterized by a shared pharmacophore: a biphenyl ring system bearing an acidic moiety—typically a tetrazole (a carboxylic acid bioisostere) or a carboxylic acid itself.

While early generation syntheses relied on toxic organotin reagents and linear pathways, modern industrial protocols prioritize convergent Suzuki-Miyaura coupling and "Green" Azide cycloadditions .

Critical Industry Update (Nitrosamine Crisis): Since 2018, the discovery of carcinogenic nitrosamines (NDMA, NDEA) in sartan APIs has forced a paradigm shift in synthesis. The concurrent use of secondary amines (TEA, DMF) and nitrosating agents (sodium nitrite for azide quenching) is now strictly regulated. This guide presents nitrosamine-risk-mitigated protocols .

Retrosynthetic Architecture

The synthesis of most sartans converges on two key fragments:

  • The Heterocyclic Core: (e.g., Imidazole for Losartan, Spiro-imidazolinone for Irbesartan).

  • The Biphenyl Scaffold: Typically introduced via 4'-(bromomethyl)-2-cyanobiphenyl (OTBN) or synthesized directly via cross-coupling.

The "Biphenyl Acid" pathway refers to the construction of the biaryl system where the ortho-substituent is either a carboxylic acid or a nitrile (precursor to the tetrazole acid equivalent).

Retrosynthesis Target Target Sartan (Losartan/Valsartan) Tetrazole Tetrazole Formation (Azide Cycloaddition) Tetrazole->Target Bioisostere Install Coupling N-Alkylation / Coupling Coupling->Tetrazole Intermediate Heterocycle Heterocyclic Core (Imidazole/Valine deriv.) Heterocycle->Coupling Biphenyl Biphenyl Scaffold (OTBN or Boronic Acid) Biphenyl->Coupling Suzuki Suzuki-Miyaura Cross-Coupling Suzuki->Biphenyl C-C Bond Formation Precursors Aryl Halide + Phenylboronic Acid Precursors->Suzuki

Figure 1: Convergent Retrosynthetic Strategy for Sartan APIs.

Module 1: Construction of the Biphenyl Scaffold

Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling.[1][2] Objective: Synthesize 4'-methyl-2-cyanobiphenyl (OTBN) or the direct biaryl acid precursor.

Mechanism & Causality

The Suzuki coupling is preferred over the Gomberg-Bachmann or Ullmann reactions due to mild conditions and tolerance of the nitrile/acid functionality.

  • Catalyst: Pd(OAc)₂ with Triphenylphosphine (PPh₃) is the industrial workhorse.

  • Base: Carbonates (Na₂CO₃ or K₂CO₃) are standard.

  • Solvent: Toluene/Water or DME/Water biphasic systems ensure solubility of inorganic bases and organic substrates.

Protocol 1: Synthesis of 4'-Methyl-2-biphenylcarbonitrile (OTBN)
ParameterSpecification
Scale Pilot (100 g basis)
Limiting Reagent 2-Chlorobenzonitrile (or 2-Bromobenzonitrile)
Coupling Partner 4-Tolylboronic acid
Catalyst Load 0.5 - 1.0 mol% Pd
Yield Target >90%

Step-by-Step Workflow:

  • Inertion: Purge a 2L reactor with Nitrogen (N₂) for 15 mins. Why: Pd(0) species are oxygen-sensitive.

  • Charging: Load 2-chlorobenzonitrile (1.0 eq), 4-tolylboronic acid (1.1 eq), and Toluene (10 vol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 eq) and PPh₃ (0.04 eq). Stir for 10 min to form the active Pd(PPh₃)₂ species in situ.

  • Base Addition: Add aqueous K₂CO₃ (2.0 M, 2.5 eq).

  • Reaction: Heat to reflux (90-100°C) for 4-6 hours. Monitor by HPLC (Target: <0.5% starting halide).

  • Work-up: Cool to 25°C. Separate phases. Wash organic layer with water and brine.

  • Scavenging: Treat organic layer with activated carbon or a metal scavenger (e.g., SiliaMetS®) to remove residual Palladium. Critical for API compliance (Pd limit <10 ppm).

  • Crystallization: Concentrate and crystallize from Isopropyl Alcohol (IPA).

Module 2: The "Sartan" Signature – Tetrazole Formation[3]

Methodology: [3+2] Cycloaddition using Sodium Azide. Safety Alert: Traditional methods use Tributyltin Azide (highly toxic/persistent). Modern protocols use Zinc Chloride (ZnCl₂) or Triethylamine Hydrochloride as catalysts to activate the nitrile.

Protocol 2: Nitrile to Tetrazole Conversion (Zinc-Mediated)

This step converts the cyano group on the biphenyl ring into the tetrazole ring.[3][4]

Reagents:

  • Substrate: Cyano-biphenyl intermediate (e.g., N-alkylated Losartan precursor).

  • Azide Source: Sodium Azide (NaN₃).

  • Catalyst: Zinc Chloride (ZnCl₂).

  • Solvent: DMF or NMP (High boiling point required).

Workflow:

  • Setup: In a reactor vented to a scrubber (NaOH), charge the Cyano-intermediate (1.0 eq).

  • Reagent Charge: Add NaN₃ (3.0 eq) and ZnCl₂ (1.0 eq). Note: ZnCl₂ acts as a Lewis acid, coordinating to the nitrile nitrogen, lowering the activation energy for azide attack.

  • Reaction: Heat to 135°C for 12-24 hours.

    • Caution: Do not exceed 150°C to prevent thermal decomposition of azide (explosion risk).

  • Quenching (CRITICAL STEP FOR NITROSAMINES):

    • Old Method: Quench with Sodium Nitrite (NaNO₂) to destroy excess azide. STOP. This generates NO⁺, which reacts with residual DMF/amines to form carcinogenic NDMA.

    • New Protocol: Quench with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under controlled pH, OR use strictly amine-free solvents if nitrite quenching is unavoidable (rarely recommended now).

    • Recommended: Cool to 20°C. Dilute with water. Adjust pH to 1-2 with HCl (forms the insoluble tetrazole precipitate).

  • Isolation: Filter the solid. The tetrazole is amphoteric but precipitates in acidic media.

TetrazolePath Nitrile Nitrile Precursor (R-CN) Complex Zn-Nitrile Complex (Activation) Nitrile->Complex ZnCl2 Azide Azide Attack (NaN3) Complex->Azide Cyclization [3+2] Cyclization Azide->Cyclization Product Tetrazole Product Cyclization->Product Acid Workup

Figure 2: Lewis-Acid Catalyzed Tetrazole Formation Mechanism.

Quality Control & Impurity Profiling

The Nitrosamine Challenge: Sartans contain a tetrazole ring.[4][5][6] The synthesis of this ring often involves steps that can inadvertently create N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA).

Mandatory QC Checks:

Impurity TypeSourceDetection MethodLimit (Acceptance)
Nitrosamines Reaction of Azide quench (Nitrite) + Solvents (DMF/TEA)GC-MS/MS or LC-MS/MS< 0.03 ppm (drug dependent)
Azide Residue Unreacted NaN₃Ion Chromatography< 10 ppm
Palladium Suzuki Catalyst carryoverICP-MS< 10 ppm
Regioisomers N1 vs N2 Alkylation of HeterocycleHPLC (Reverse Phase)< 0.1%

Self-Validating Protocol Check:

  • Did you use DMF? -> If yes, you CANNOT use Nitrite for quenching.

  • Did you use TEA? -> Test for NDEA.

  • Is the pH < 3 during isolation? -> Ensure adequate ventilation for Hydrazoic Acid (HN₃) gas evolution.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • European Medicines Agency (EMA). (2020). "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines." EMA Regulatory Science. Link

  • Beutler, U., et al. (2019). "Formation of Nitrosamine Impurities in the Manufacture of Sartans." Organic Process Research & Development. Link

  • Roh, J., et al. (2012). "Palladium-catalyzed synthesis of biphenyl tetrazoles." Synthesis. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Liquid Crystal Mesogens from 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of calamitic (rod-like) liquid crystal mesogens starting from the versatile building block, 2-Bromo-[1,1'-biphenyl]-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of calamitic (rod-like) liquid crystal mesogens starting from the versatile building block, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid. The synthetic strategy is centered around two robust and high-yielding organic reactions: a Steglich esterification to introduce a flexible terminal chain and a subsequent Suzuki-Miyaura cross-coupling reaction to elongate the rigid molecular core. This document offers detailed, step-by-step protocols, explains the causality behind experimental choices, and outlines the essential characterization techniques required to verify the successful synthesis and mesomorphic properties of the target compounds.

Introduction: The Architectural Logic of Mesogen Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2] The molecules that form these phases, known as mesogens, typically consist of a rigid core and flexible terminal chains.[2][3] The anisotropy of the molecular shape is a primary driver for the formation of liquid crystalline phases, or mesophases.[4][5]

The biphenyl moiety is a foundational component in the design of many thermotropic liquid crystals due to its rigidity, linearity, and ability to promote anisotropic intermolecular interactions.[6][7] The starting material for this guide, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, is a strategic precursor. It contains three key functionalities for elaboration:

  • A carboxylic acid group , which can be readily converted to an ester, allowing for the introduction of various terminal alkyl or alkoxy chains. These chains influence the melting point and the type of mesophase formed.

  • A bromo substituent , which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the extension of the rigid core by coupling with another aromatic unit, a critical step for achieving the necessary aspect ratio for mesophase formation.

  • The inherent biphenyl core , which provides the initial rigidity required for liquid crystalline behavior.

This guide will detail the synthesis of a representative calamitic mesogen, 4'-(alkoxy)-[1,1'-biphenyl]-2-yl 4-alkoxybenzoate, demonstrating a reliable pathway to novel liquid crystalline materials.

Synthetic Strategy: A Two-Stage Approach to Anisotropy

The preparation of the target mesogen is logically divided into two primary stages. This sequential approach ensures high conversion rates and simplifies purification by allowing for the isolation of a stable intermediate.

  • Stage 1: Esterification. The carboxylic acid group of the starting material is esterified with a phenol bearing a flexible alkoxy chain. This reaction attaches one of the terminal flexible groups. A Steglich esterification is employed due to its mild reaction conditions and high yields.

  • Stage 2: Suzuki-Miyaura Cross-Coupling. The bromo-functionalized biphenyl ester intermediate is then coupled with an alkoxy-substituted phenylboronic acid. This palladium-catalyzed reaction builds the final, elongated rigid core of the mesogen.[8][10][11]

This strategy provides modularity; by varying the phenol in Stage 1 and the boronic acid in Stage 2, a diverse library of mesogens can be synthesized and their structure-property relationships investigated.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Core Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer hotplates

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) equipment

  • Column chromatography setup

Stage 1: Synthesis of 4-alkoxyphenyl 2-Bromo-[1,1'-biphenyl]-3-carboxylate (Intermediate 1)

This protocol describes the esterification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid with 4-octyloxyphenol as a representative example.

Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst, leading to a highly efficient ester formation.

Protocol 1: Steglich Esterification

ReagentMolar Eq.MW ( g/mol )Amount
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid1.0277.112.77 g (10 mmol)
4-Octyloxyphenol1.1222.342.45 g (11 mmol)
Dicyclohexylcarbodiimide (DCC)1.2206.332.48 g (12 mmol)
4-Dimethylaminopyridine (DMAP)0.1122.170.12 g (1 mmol)
Dichloromethane (DCM), anhydrous--100 mL

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere, add 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (2.77 g, 10 mmol), 4-octyloxyphenol (2.45 g, 11 mmol), and DMAP (0.12 g, 1 mmol).

  • Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (2.48 g, 12 mmol) in 20 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

  • Wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ester intermediate.

Stage 2: Synthesis of the Final Mesogen via Suzuki-Miyaura Coupling

This protocol details the coupling of the bromo-intermediate with 4-ethoxyphenylboronic acid.

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[9] A palladium catalyst, typically with phosphine ligands, facilitates the coupling between the organobromide (Intermediate 1) and the organoboron compound. A base (e.g., potassium carbonate) is essential for the transmetalation step in the catalytic cycle.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate 11.0481.424.81 g (10 mmol)
4-Ethoxyphenylboronic acid1.5165.992.49 g (15 mmol)
Tetrakis(triphenylphosphine)palladium(0)0.031155.560.35 g (0.3 mmol)
Potassium Carbonate (2M aq. solution)3.0138.2115 mL
Toluene--100 mL

Procedure:

  • To a 250 mL round-bottom flask, add Intermediate 1 (4.81 g, 10 mmol), 4-ethoxyphenylboronic acid (2.49 g, 15 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol).

  • Add 100 mL of toluene to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Add the 2M aqueous potassium carbonate solution (15 mL).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and transfer the mixture to a separatory funnel.

  • Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture). The choice of solvent will depend on the specific mesogen synthesized. Zone refining can be employed for ultra-high purity if required.[12]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-stage synthetic pathway.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Suzuki-Miyaura Coupling Start 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid + 4-Alkoxyphenol Reagents1 DCC, DMAP DCM, 0°C to RT Start->Reagents1 Intermediate Intermediate 1: 4-alkoxyphenyl 2-Bromo- [1,1'-biphenyl]-3-carboxylate Reagents1->Intermediate Purification1 Filtration (remove DCU) Column Chromatography Intermediate->Purification1 PurifiedIntermediate Purified Intermediate 1 Purification1->PurifiedIntermediate BoronicAcid 4-Alkoxyphenylboronic acid Reagents2 Pd(PPh3)4, K2CO3 Toluene/H2O, Reflux BoronicAcid->Reagents2 FinalProduct Final Mesogen: 4'-(alkoxy)-[1,1'-biphenyl]-2-yl 4-alkoxybenzoate Reagents2->FinalProduct Purification2 Aqueous Workup Recrystallization FinalProduct->Purification2 PurifiedIntermediate->Reagents2

Caption: Synthetic workflow for the preparation of biphenyl-based mesogens.

Characterization of Liquid Crystalline Properties

Once the final product is synthesized and purified, its liquid crystalline properties must be characterized.

Polarizing Optical Microscopy (POM)

Principle: POM is the most crucial technique for the initial identification of liquid crystalline phases.[4][13] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices depending on the polarization and propagation direction of light.[4] When a thin sample of the mesogen is placed between crossed polarizers, the LC phase will transmit light, revealing characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic).[14]

Protocol:

  • Place a small amount of the purified compound on a clean glass microscope slide and cover with a coverslip.

  • Position the slide on a hot stage attached to the polarizing microscope.

  • Heat the sample above its melting point until it becomes an isotropic liquid (a completely dark field of view).

  • Slowly cool the sample (e.g., at 1-5 °C/min).

  • Observe the sample through the eyepiece as it cools. The appearance of bright, textured regions upon cooling from the isotropic liquid indicates the transition to a mesophase.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures. Nematic phases often show a "schlieren" or "marbled" texture, while smectic phases exhibit "focal conic" or "fan-shaped" textures.[15][16]

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[2][4] Phase transitions, such as melting (crystal to mesophase or isotropic liquid) and clearing (mesophase to isotropic liquid), are associated with a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow.[13]

Protocol:

  • Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the clearing point observed in POM.

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The peak maximum of the endotherms (on heating) or exotherms (on cooling) corresponds to the phase transition temperatures. The area under the peak is proportional to the enthalpy of the transition.

Structural Confirmation

Standard spectroscopic techniques are used to confirm the chemical structure of the intermediate and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule by showing the expected chemical shifts, integrations, and coupling patterns for all protons and carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.[7][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Expected Results and Data Interpretation

The successful synthesis will yield a pure, crystalline solid at room temperature. Upon heating, the compound should exhibit one or more liquid crystalline phases before transitioning to an isotropic liquid.

Table of Expected Phase Transitions:

TransitionAbbreviationTypical DSC PeakPOM Observation
Crystal to MesophaseK → N or K → SmSharp, strong endothermAppearance of a bright, textured fluid
Mesophase to MesophaseSm → NSharp, weak endothermChange in texture
Mesophase to IsotropicN → I or Sm → ISharp endothermDisappearance of all texture (dark field)

The combination of POM and DSC data provides definitive evidence of the thermotropic liquid crystalline nature of the synthesized material.[2] The specific transition temperatures and the type of mesophase observed will be highly dependent on the length and nature of the terminal alkoxy chains attached in Stages 1 and 2.

References

  • Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core. Beilstein Journal of Organic Chemistry. [Link]

  • Introduction to Liquid Crystals. University of Duisburg-Essen. [Link]

  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. AIP Conference Proceedings. [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]

  • Characterization of Liquid Crystals: A Literature Review. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals. ResearchGate. [Link]

  • Characterization and Mesomorphic Behavior of Liquid Crystals Doped with Nano – Powder. SciSpace. [Link]

  • Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals. OUCI. [Link]

  • Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]

  • Synthesis of new mesogens and investigation of their liquid crystalline properties. Academisch Repositorium. [Link]

  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances (RSC Publishing). [Link]

  • Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI. [Link]

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. [Link]

  • (PDF) ChemInform Abstract: Liquid Crystals of the Twenty-First Century - Nematic Phase of Bent-Core Molecules. ResearchGate. [Link]

  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. [Link]

  • Liquid Crystals 13.3. DAV University. [Link]

  • Biphenyl esterification [closed]. Chemistry Stack Exchange. [Link]

  • Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Preparation of bromo acids and esters.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid via recrystallization

The following technical guide addresses the purification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0 or analogous derivatives). This guide is structured as a Tier 3 Technical Support resource, designe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0 or analogous derivatives). This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering specific purity issues.

Document ID: TS-PUR-BP-023 | Version: 2.1 | Status: Active

Technical Overview

Compound Class: Halogenated Biaryl Carboxylic Acid Primary Impurities: Palladium (Pd) residues (from Suzuki-Miyaura coupling), unreacted aryl boronic acids, des-bromo byproducts, and regioisomers. Solubility Profile:

  • High Solubility: Ethanol, Methanol, THF, Ethyl Acetate (Hot).

  • Low Solubility: Water, Hexanes, Heptane (Cold).

  • pKa: ~4.0–4.5 (Carboxylic acid moiety).

Expert Insight: The 2-position bromine and 3-position carboxylic acid create a steric "twist" in the biphenyl system, preventing planarity. This often increases solubility in organic solvents compared to flat para-isomers (e.g., 4,4'-derivatives), making "oiling out" a common failure mode during recrystallization if cooling is too rapid.

Standard Purification Protocol

Recommended Method: Mixed-Solvent Recrystallization (Ethanol/Water) Rationale: This system leverages the high solubility of the carboxylic acid in hot ethanol and the "salting out" effect of water to selectively precipitate the product while leaving polar boronic acid impurities in the supernatant.

Step-by-Step Workflow
  • Dissolution: Suspend crude solid in Ethanol (95%) at 5 mL/g. Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If insolubles remain after 10 mins, perform a hot filtration (Step 2).

  • Pd Scavenging (Optional but Recommended): If the crude is grey/brown, add activated charcoal (5 wt%) or a thiol-functionalized silica scavenger. Stir at reflux for 15 mins, then filter hot through Celite.

  • Nucleation: Remove heat. While the solution is still hot (~60°C), slowly add warm Water (50-60°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Target Ratio: Typically 2:1 to 1:1 Ethanol:Water.

  • Crystallization: Re-heat slightly to dissolve turbidity, then allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.

    • Critical: Do not use an ice bath immediately; this causes oiling out.

  • Isolation: Cool to 0–5°C for 1 hour. Filter the white crystalline solid. Wash with cold 1:1 EtOH/Water.

  • Drying: Vacuum dry at 45°C for 12 hours.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solution is likely too concentrated, or the polarity difference between the solvent and anti-solvent is too aggressive. The steric bulk of the Br/COOH groups lowers the melting point, making the compound prone to separating as a liquid phase. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add Seeding Crystals: Add a few milligrams of pure product (if available) at 5–10°C below the saturation temperature.

  • Change Solvent System: Switch to Ethyl Acetate / Heptane . Dissolve in minimum hot EtOAc, then add hot Heptane until cloudy. This system is less polar and often avoids the "oiling" seen with aqueous mixtures.

Issue 2: "The crystals are off-white or grey."

Diagnosis: Palladium contamination (common in Suzuki coupling). Corrective Action: Recrystallization alone rarely removes colloidal Pd.

  • Dissolve the solid in 1M NaOH (convert to carboxylate salt).

  • Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (removes non-acidic organic impurities and some Pd complexes).

  • Treat the aqueous layer with QuadraPure™ TU (thiourea scavenger) or activated carbon.

  • Acidify with 1M HCl to re-precipitate the acid.

  • Proceed to standard recrystallization.[1]

Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: The compound is too soluble in the mother liquor (likely too much Ethanol). Corrective Action:

  • Concentrate: Rotovap the mother liquor to half volume and cool again to recover a second crop.

  • pH Adjustment: Ensure the pH of the water used in the solvent mix is neutral or slightly acidic (pH 3-4). If the water is basic (pH > 7), the carboxylic acid will deprotonate and stay in solution.

Issue 4: "NMR shows persistent boronic acid impurities."

Diagnosis: Boronic acids often co-crystallize with biphenyl acids due to similar solubility. Corrective Action:

  • Oxidative Wash: Before recrystallization, suspend the crude material in water and treat with a mild oxidant (e.g., dilute H₂O₂) to convert residual boronic acid to the more water-soluble phenol, which stays in the mother liquor.

  • Solvent Switch: Use Toluene .[1][2] Boronic acids are generally less soluble in hot toluene than biphenyl carboxylic acids.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on crude material characteristics.

PurificationLogic Start Crude 2-Bromo-[1,1'-biphenyl]-3-COOH CheckColor Is solid Grey/Black? Start->CheckColor PdRemoval Perform Acid-Base Extraction + Carbon/Silica Treatment CheckColor->PdRemoval Yes (Pd Residue) CheckSolubility Solubility Check CheckColor->CheckSolubility No PdRemoval->CheckSolubility StdRecryst Recrystallize: EtOH/Water CheckSolubility->StdRecryst Standard Path Oiling Did it Oil Out? StdRecryst->Oiling AltRecryst Recrystallize: EtOAc/Heptane Final Pure Crystalline Solid AltRecryst->Final Seeding Re-heat & Seed OR Switch to EtOAc/Heptane Oiling->Seeding Yes Oiling->Final No (Crystals Formed) Seeding->AltRecryst

Figure 1: Decision tree for purification optimization, addressing Pd contamination and phase separation issues.

Solvent Selection Data

Comparative data for solvent selection based on impurity profile.

Solvent SystemPolarityPrimary Use CaseRisk Factor
Ethanol / Water HighGeneral purification; removal of inorganic salts.Oiling out if water added too fast.
Ethyl Acetate / Heptane MediumRemoval of polar impurities; prevents oiling.Lower yield if Heptane ratio is too high.
Toluene LowRemoval of boronic acids; high-purity final polish.Requires higher temperatures (BP 110°C).
Acetic Acid / Water HighVery crude material; highly effective for Pd removal.Difficult to dry; corrosive.

References

  • General Synthesis & Purification of Biphenyl Acids: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Solvent Selection for Carboxylic Acids: Padias, A. B. (2011). Making the Connections: A How-To Guide for Organic Chemistry Lab Techniques.

  • Pd Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.

  • Process Scale-Up of Biphenyl Derivatives: Smith, G., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative.

Sources

Optimization

Overcoming steric hindrance in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid reactions

Technical Support Center: Case #8821 Topic: Overcoming Steric Hindrance in 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Scaffolds Status: Open Ticket Assigned Specialist: Senior Application Scientist, Process Chemistry Div....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #8821 Topic: Overcoming Steric Hindrance in 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Scaffolds Status: Open Ticket Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

User Issue Summary

Users working with 2-bromo-[1,1'-biphenyl]-3-carboxylic acid frequently report stalled reactions. The core issue is the 1,2,3-substitution pattern : the bulky bromine atom at position 2 is "sandwiched" between the phenyl ring at position 1 and the carboxylic acid at position 3. This creates a "conical" steric block that deactivates both the carboxylic acid (toward nucleophilic attack) and the bromide (toward oxidative addition).

This guide provides high-fidelity troubleshooting for the two most common failure modes: Amidation/Esterification Failure and Cross-Coupling Stagnation .

Module A: The "Impossible" Amidation (C3 Functionalization)

User Complaint: "I’ve tried EDC/HOBt, HATU, and T3P, but my conversion is <10%. I see starting material and hydrolyzed active ester."

Root Cause Analysis: Standard coupling reagents (HATU/EDC) form an active ester intermediate. In your molecule, the ortho-bromine and the ortho-phenyl ring create a steric wall. The amine nucleophile cannot physically approach the carbonyl carbon to collapse the tetrahedral intermediate. You need a "high-energy" intermediate that is less sterically demanding than the bulky OBt/OAt esters.

Solution: The Ghosez Reagent Protocol

Do not use thionyl chloride (


); the thermal requirements often degrade this specific biphenyl system. The gold standard for sterically occluded acids is Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts the acid to an acid chloride under neutral conditions at room temperature.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the carboxylic acid in dry DCM.

  • Activation: Add 1.2 eq of Ghosez’s Reagent dropwise at 0°C.

  • Monitoring: Stir at RT for 1–2 hours. Validation: Aliquot into MeOH; if the acid is fully activated, you will see the methyl ester exclusively by LCMS.

  • Coupling: Add 1.5 eq of the amine and 2.0 eq of DIPEA (or dry Pyridine). Stir at RT.

Why this works: The Ghosez reagent forms a chloroenamine intermediate that collapses to the acid chloride. The acid chloride is the smallest possible electrophile (


 is smaller than 

), allowing the amine to penetrate the steric shield.

GhosezMechanism Acid Steric Acid (Substrate) Inter Vilsmeier-like Intermediate Acid->Inter Attack at C-Cl Ghosez Ghosez Reagent (Chloroenamine) Ghosez->Inter AcidCl Acid Chloride (Active Species) Inter->AcidCl Collapse (- Amide byproduct) Amide Final Amide Product AcidCl->Amide + Amine / Base

Figure 1: Activation pathway using Ghosez Reagent. The small radius of the chloride leaving group is critical for overcoming the ortho-biphenyl steric clash.

Module B: Stalled Cross-Coupling (C2 Functionalization)

User Complaint: "I am trying a Suzuki coupling at the bromine, but the catalyst dies (Pd black formation) or I get de-halogenation."

Root Cause Analysis: The C2-Bromine is electronically activated but sterically deactivated.

  • Oxidative Addition: The adjacent phenyl ring prevents the standard

    
     species from approaching.
    
  • Reductive Elimination: Even if the metal inserts, the resulting complex is so crowded that transmetallation is slow, leading to catalyst decomposition.

Solution: Ligand Engineering (The Buchwald Strategy)

You must use dialkylbiaryl phosphine ligands (Buchwald Ligands).[1] For this specific ortho-ortho' substituted system, SPhos or XPhos are non-negotiable.

Why SPhos?

  • Structure: SPhos has methoxy groups on the ligand's biaryl backbone. These provide a secondary interaction with the Pd center, stabilizing the monoligated species

    
    .
    
  • Mechanism: The bulky ligand forces the formation of a highly reactive

    
     species (rather than the inactive 
    
    
    
    ), which is small enough to undergo oxidative addition into the crowded C-Br bond.

Recommended Protocol (Suzuki-Miyaura):

ComponentEquivalentNotes
Substrate 1.0 eqProtected ester/amide preferred over free acid.
Boronic Acid 1.5 eqUse Pinacol esters if the acid is unstable.
Catalyst 0.02 - 0.05 eqPd(OAc)2 + SPhos (1:2 ratio) OR Pd-SPhos G4 precatalyst.
Base 3.0 eq

(anhydrous) or

.
Solvent 0.1 MToluene/Water (10:1) or 1,4-Dioxane/Water.
Temp 80–100°CHigh temp required to overcome rotational barrier.

Troubleshooting Checklist:

  • Is the catalyst turning black immediately? Oxygen ingress. SPhos is air-sensitive in solution. Sparge solvents with Argon for 20 mins.

  • No conversion? Switch to XPhos . The isopropyl groups on XPhos provide slightly different steric coverage that may accommodate the specific twist of your biphenyl acid.

SuzukiCycle Pd0 L-Pd(0) (Active) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Trans- metallation OxAdd->TransMet + Ar-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product PreCat Pd(II) Precatalyst PreCat->Pd0 Activation StericGate STERIC GATE: SPhos ligand enables entry here

Figure 2: The Catalytic Cycle. The "Steric Gate" at Oxidative Addition is the failure point for standard ligands (


), requiring the bulk of SPhos/XPhos to facilitate entry.

Module C: The "Ghost" Peaks (Atropisomerism)

User Complaint: "My NMR looks like a mixture of impurities, but LCMS shows a single peak. Is my compound decomposing?"

Technical Insight: You are likely observing atropisomerism . The steric bulk between the Br (C2), COOH (C3), and the phenyl ring (C1') prevents free rotation around the central biphenyl bond. The molecule is locked in a twisted conformation.

  • If the rotation is slow on the NMR timescale, you will see broadened peaks or distinct sets of signals for the rotamers.

Validation Test: Run a Variable Temperature (VT) NMR in DMSO-d6. Heat the sample to 80°C or 100°C.

  • Result: If the peaks sharpen and coalesce into a single set of signals, you have a pure compound with restricted rotation.

  • Action: No purification needed. Report spectra at elevated temperature.

References

  • Ghosez Reagent for Hindered Amidation

    • Ghosez, L., et al. "Use of 1-chloro-N,N,2-trimethyl-1-propenylamine in the synthesis of amides and peptides." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).
  • Buchwald Ligands (SPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696 (2005).
  • Mechanism of Hindered Cross-Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473 (2008).

Sources

Troubleshooting

Optimizing reaction temperature for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid coupling

Technical Support Center: Advanced Coupling Optimization Subject: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid (Suzuki-Miyaura Coupling) Ticket ID: ORG-SYN-8821 Status: Open for Optimization Executive Summary: The "Sandwich...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Optimization Subject: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid (Suzuki-Miyaura Coupling) Ticket ID: ORG-SYN-8821 Status: Open for Optimization

Executive Summary: The "Sandwich" Challenge

You are attempting a Suzuki-Miyaura coupling on 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid . This is not a standard substrate. You are dealing with a 1,2,3-trisubstituted arene where the reactive center (Bromine at C2) is flanked by a bulky phenyl ring (C1) and a carboxylic acid (C3).

  • The Problem: The steric congestion creates a massive activation energy barrier for the Palladium catalyst to insert into the C-Br bond (Oxidative Addition).

  • The Risk: Increasing temperature to overcome this barrier often leads to catalyst decomposition (Pd black) or protodeboronation of your boronic acid partner before coupling occurs.

  • The Solution: You cannot rely on temperature alone. You must couple thermal management with ligand acceleration .

Module 1: The Thermal Window & Ligand Selection

The reaction temperature for this specific substrate is not a fixed number; it is a variable dependent on your ligand choice.

The "Standard" Trap (80°C with PPh3)
  • Scenario: Using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ at reflux (80°C).

  • Outcome: <10% conversion.

  • Why: Triphenylphosphine (PPh₃) is not electron-rich enough to facilitate oxidative addition into this sterically crowded C-Br bond at 80°C. If you heat to 120°C to force it, the catalyst degrades.

The Optimized Window (100°C - 110°C with Buchwald Ligands)
  • Recommendation: Use SPhos or XPhos .

  • Why: These dialkylbiarylphosphine ligands are electron-rich (accelerating oxidative addition) and extremely bulky (accelerating reductive elimination). They form a stable, monoligated Pd(0) species that survives higher temperatures.

  • Target Temp: 100°C in Toluene/Water or Dioxane/Water.

The Microwave Option (120°C - 140°C)
  • Recommendation: High-power irradiation for short bursts (10-30 mins).

  • Benefit: Overcomes the steric activation barrier instantly. The short duration prevents the slow degradation of the catalyst and the protodeboronation of the boronic acid.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black after 1 hour, and I see starting material. What happened? Diagnosis: Catalyst Decomposition ("Pd Black"). The Cause: You likely used a standard catalyst (like Pd(PPh₃)₄) at too high a temperature (>90°C). The ligand dissociated, and the Palladium aggregated into inactive metal. The Fix: Switch to a precatalyst system like Pd₂(dba)₃ + SPhos (1:2 ratio). The SPhos ligand binds tightly and protects the Pd center even at 110°C.

Q2: The starting material is consumed, but I only isolated the hydrolyzed product (debrominated biphenyl). Diagnosis: Protodeboronation. The Cause: The reaction temperature was too high for the boronic acid partner, or the base was too strong. The Fix:

  • Lower Temp: Drop to 90°C but extend time.

  • Base Switch: If using K₂CO₃, switch to K₃PO₄ (anhydrous). Phosphate is often gentler and stabilizes the boronic acid.

  • Slow Addition: Add the boronic acid in portions over 2 hours.

Q3: The carboxylic acid group seems to be killing the catalyst. Should I esterify first? Diagnosis: Carboxylate Poisoning / Solubility Mismatch. The Cause: The free carboxylic acid deprotonates to form a carboxylate anion (-COO⁻). This can coordinate to the Pd, forming an unreactive "resting state" species. It also makes the molecule water-soluble, potentially separating it from the catalyst in the organic phase. The Fix:

  • Option A (No Protection): Use 3.5 equivalents of base . (1 eq to neutralize the acid, 2-2.5 eq for the Suzuki cycle). Use a solvent system that dissolves both phases, like 1,4-Dioxane/Water (4:1) .[1]

  • Option B (Protection): Yes, converting to a Methyl Ester is highly recommended if the reaction fails twice. It removes the solubility issue and the coordination risk.

Module 3: Optimized Experimental Protocol

Protocol: High-Steric Suzuki Coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) (Critical for sterics)

  • Base: K₃PO₄ (3.5 equiv)

  • Solvent: Toluene / Water (10:1 ratio) or Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the Substrate, Boronic Acid, and Base. Cycle Vacuum/Argon 3 times. Oxygen is the enemy of active ligands.

  • Catalyst Prep: In a separate vial under Argon, mix Pd(OAc)₂ and SPhos in the solvent. Stir for 5 mins to form the active catalytic species (Yellow/Orange solution).

  • Initiation: Syringe the catalyst solution into the main vessel.

  • Thermal Ramp:

    • Oil Bath: Heat to 100°C . Vigorous stirring is essential.

    • Microwave: Ramp to 120°C over 2 mins, hold for 20 mins.

  • Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid product), then extract with Ethyl Acetate.

Module 4: Visualization & Logic

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing temperature and conditions based on reaction intermediates observed.

TroubleshootingLogic Start Reaction Outcome Analysis NoRxn Low/No Conversion (SM Recovered) Start->NoRxn PdBlack Black Precipitate (Catalyst Death) Start->PdBlack DeBoron Boronic Acid Consumed No Product Start->DeBoron CheckLigand Check Ligand: Is it PPh3? NoRxn->CheckLigand CheckTemp Temp > 100°C? PdBlack->CheckTemp CheckBase Base Check: Is it Carbonate? DeBoron->CheckBase SwitchLigand Switch to SPhos/XPhos (Buchwald Ligands) CheckLigand->SwitchLigand Yes IncreaseTemp Increase Temp to 110°C or Microwave CheckLigand->IncreaseTemp No (Already active) CheckTemp->SwitchLigand No (Ligand too weak) LowerTemp Lower Temp to 80-90°C Extend Time CheckTemp->LowerTemp Yes CheckBase->LowerTemp No SwitchBase Switch to K3PO4 (Anhydrous) CheckBase->SwitchBase Yes

Diagram 2: The Steric "Sandwich" Mechanism

Caption: Visualization of the steric hindrance at the oxidative addition step, necessitating high energy or active ligands.

StericMechanism Substrate 2-Bromo-[1,1'-biphenyl]-3-COOH (Sterically Crowded) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd PdSpecies L-Pd(0) (Active Catalyst) PdSpecies->OxAdd Barrier High Activation Energy (Ortho-Ortho Clash) OxAdd->Barrier Standard Conditions Solution Solution: High T (>100°C) OR Bulky Electron-Rich Ligand OxAdd->Solution Requires Complex Pd(II) Intermediate (Stabilized by SPhos) Solution->Complex Success

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6][7] Accounts of Chemical Research.

    • Relevance: Establishes SPhos/XPhos as the standard for hindered substr
  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[3][4][5][8][9] Springer.

    • Relevance: Foundational text on the mechanism and temperature dependence of oxid
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[10]

    • Relevance: Specifically discusses the "ortho-substituted" effect and c
  • Deng, J. Z., et al. (2004). Microwave-Assisted Suzuki-Miyaura Coupling. The Journal of Organic Chemistry.

    • Relevance: Validates the use of microwave irradiation to overcome steric barriers in carboxylic acid-containing substr

Sources

Optimization

Technical Support Hub: Storage &amp; Stability of Brominated Biphenyl Acids

Welcome to the Advanced Application Support Center. Subject: Brominated Biphenyl Acids (BBAs) – Stability, Degradation, and Handling.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Brominated Biphenyl Acids (BBAs) – Stability, Degradation, and Handling. Ticket ID: BBA-STAB-Guide-v4.2

This guide addresses the specific instability modes of brominated biphenyl acids. Unlike standard aromatic acids, BBAs possess a "Trojan Horse" structural vulnerability: the carbon-bromine (C-Br) bond within a conjugated biphenyl system. This creates a unique reactivity profile where photodebromination and reductive instability often outpace standard oxidative degradation.

Module 1: The Primary Threat – Photochemical Instability

The most frequent user complaint regarding BBAs is the appearance of "impurity peaks" in HPLC/LC-MS analysis after short-term storage. In 90% of cases, this is due to Photodebromination .

The Mechanism

The C-Br bond energy (~65–70 kcal/mol) is significantly lower than C-H or C-Cl bonds. Upon exposure to UV or even ambient fluorescent light, the biphenyl core acts as an antenna, absorbing photons and promoting the molecule to an excited singlet state. This leads to homolytic fission of the C-Br bond, generating a highly reactive aryl radical.

Crucial Insight: The degradation product is not just a "broken" molecule; the aryl radical actively abstracts a hydrogen atom from the solvent. Therefore, your choice of solvent dictates the degradation rate.

Visualization: Photodebromination Pathway

The following diagram illustrates the degradation cascade in a hydrogen-donating solvent (e.g., Methanol).

Photodebromination Start Brominated Biphenyl Acid (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited hv (UV/Vis) Radical Aryl Radical + Br• Excited->Radical Homolytic Cleavage Product Debrominated Product (M - 78 Da) Radical->Product H-Abstraction Solvent Solvent Interaction (H-Donor: MeOH/EtOH) Solvent->Product Donates H•

Figure 1: Mechanism of photodebromination.[1] The aryl radical abstracts hydrogen from the solvent, resulting in a mass shift of M-78 (loss of Br [79] + gain of H [1]).

Module 2: Solvent Compatibility & Storage Protocols

Users often store stock solutions in methanol or ethanol due to solubility. This is a critical error for long-term storage of BBAs. Alcohols are excellent hydrogen donors, accelerating the radical propagation step described above.

Solvent Risk Assessment Table
Solvent ClassRepresentative SolventsRisk LevelMechanism of RiskRecommended Usage
Protic / H-Donor Methanol, Ethanol, IsopropanolHIGH Facilitates rapid hydrodebromination upon light exposure [1].Immediate use only.
Aprotic Polar DMSO, DMFMODERATE Good solubility, but hygroscopic. Can facilitate nucleophilic attack if basic impurities exist.Preferred for Stock (Dark, -20°C).
Aprotic Non-Polar Toluene, HexaneLOW Low H-donor capacity, but BBAs often have poor solubility here.Extraction only.
Nitrile AcetonitrileLOW/MED Stable, but lacks the solubility power of DMSO for high-concentration stocks.Analytical Mobile Phase.
Standard Operating Procedure (SOP): Reconstitution & Storage

Objective: Minimize photon flux and radical initiation.

  • Vial Selection: Use Amber borosilicate glass exclusively. If amber vials are unavailable, wrap clear vials in aluminum foil before adding solvent.

  • Dissolution:

    • Preferred Solvent: Anhydrous DMSO or Acetonitrile .

    • Avoid: Methanol or Ethanol for stocks > 24 hours.

  • Headspace Purging:

    • Argon or Nitrogen flush is mandatory. Oxygen can form peroxy radicals, leading to hydroxylated byproducts (phenols) [2].

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for radical propagation.

Module 3: Troubleshooting & FAQs

Q1: "I see a new peak in my LC-MS at [M-78] relative to my parent mass. Is this a synthesis impurity?"

Diagnosis: This is likely Hydrodebromination . Explanation: Bromine (Mass ~79) is lost and replaced by Hydrogen (Mass ~1). The net loss is 78 Da. Root Cause: The sample was likely exposed to light while dissolved in a protic solvent (e.g., sitting in the autosampler tray in Methanol/Water). Solution:

  • Check the autosampler temperature (keep at 4°C).

  • Use amber autosampler vials.

  • Verify if the peak grows over time with repeated injections.

Q2: "My solid powder has turned from white to yellow/brown."

Diagnosis: Quinone formation or Radical Coupling . Explanation: If the acid functionality allows for intermolecular H-bonding (dimerization), the biphenyl rings are held in close proximity. Radical formation can lead to C-C coupling between rings or oxidation to quinoid structures, which are highly colored. Solution: Re-purify via recrystallization. Store solid under Argon.

Q3: "The compound precipitated from my aqueous buffer."

Diagnosis: pKa mismatch / Pi-Stacking . Explanation: Biphenyl acids are hydrophobic. The carboxylic acid group (pKa ~4–5) must be ionized to maintain solubility in water. Solution: Ensure the buffer pH is > 7.0. If precipitation persists, the planar biphenyl rings may be "pi-stacking." Add a chaotropic agent or surfactant, or increase organic co-solvent (DMSO) percentage.

Module 4: Decision Tree for Handling

Use this workflow to determine the optimal handling path for your specific experiment.

StorageDecision Start Start: Handling Brominated Biphenyl Acid State Physical State? Start->State Solid Solid Powder State->Solid Liquid Solution State->Liquid SolidAction Store: Amber Vial, RT or 4°C Desiccator (Keep Dry) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Alcohol Methanol/Ethanol SolventCheck->Alcohol DMSO_ACN DMSO / ACN SolventCheck->DMSO_ACN AlcoholAction CRITICAL: Use immediately. Protect from ALL light. Do not store > 24h. Alcohol->AlcoholAction DMSOAction Store: -20°C, Amber Vial. Flush Headspace with Ar/N2. DMSO_ACN->DMSOAction

Figure 2: Decision matrix for storage and handling based on physical state and solvent.

References

  • Erikson, M. D., et al. "Photochemical degradation of polybrominated biphenyls (PBBs)." Environmental Health Perspectives, 1983. (Note: Foundational text on PBB photolysis mechanisms).

  • Rayne, S., et al. "Photocatalytic degradation of polybrominated diphenyl ethers." Journal of Environmental Science and Health, 2006. (Demonstrates the solvent-dependent radical pathways applicable to brominated aromatics).

  • Popa-Burke, I., et al. "The effect of initial purity on the stability of solutions in storage."[2] Journal of Biomolecular Screening, 2014.[2] (Validates DMSO stock stability protocols).

  • Lipshutz, B. H., et al. "Reductions of aryl bromides in water at room temperature." Tetrahedron Letters, 2015.[3] (Highlights the susceptibility of aryl bromides to reduction in aqueous/micellar environments).

Sources

Troubleshooting

Technical Support Center: Purity Assurance for 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

Executive Summary & Technical Context[1][2][3][4][5][6][7] The Challenge: Synthesizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid presents a unique challenge due to the extreme steric congestion at the C2 position. Whethe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The Challenge: Synthesizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid presents a unique challenge due to the extreme steric congestion at the C2 position. Whether you are utilizing Directed Ortho Metalation (DoM) or Suzuki-Miyaura cross-coupling , the thermodynamic and kinetic preference often favors the formation of regioisomers (specifically the 4-bromo and 6-bromo analogs) which are thermodynamically more stable and planar.

The "Sandwich" Effect: The target molecule features a bromine atom "sandwiched" between a phenyl ring (C1) and a carboxylic acid (C3). This forces the biphenyl system into a highly twisted, non-planar conformation (dihedral angle >60°) to relieve steric strain. In contrast, the contaminants (4-bromo or 6-bromo isomers) adopt a more planar geometry. We will exploit this difference in molecular planarity for purification.

Diagnostic Module: Identifying Your Contaminant

Before attempting purification, you must confirm the identity of your impurity. Isomers often co-elute on standard LC-MS gradients due to identical mass and similar polarity. 1H NMR is the definitive diagnostic tool.

The "Singlet" Test
  • Target Molecule (2-Bromo): The central benzene ring has protons at positions 4, 5, and 6. These are all adjacent. You should see NO isolated singlets on the central ring. You will see a pattern of Doublet-Triplet-Doublet.

  • Common Impurity (4-Bromo or 6-Bromo): Both impurities possess a proton at position 2 (between the phenyl and carboxyl) which has no adjacent neighbors. This appears as a distinct Singlet downfield (~7.8 - 8.2 ppm).

DiagnosticTree Start Crude Product Analysis (1H NMR in DMSO-d6) CheckSinglet Check Aromatic Region (7.5 - 8.5 ppm) Start->CheckSinglet SingletPresent Sharp Singlet Observed? CheckSinglet->SingletPresent YesSinglet Contamination Confirmed (4-Br or 6-Br Isomer) SingletPresent->YesSinglet Yes (H2 Proton) NoSinglet Target Structure Likely (2-Br Isomer) SingletPresent->NoSinglet No CouplingCheck Verify Coupling: Look for d-t-d Pattern NoSinglet->CouplingCheck

Figure 1: NMR Diagnostic Decision Tree for Regioisomer Confirmation.

Troubleshooting & Purification Protocols

Protocol A: Steric-Driven Fractional Crystallization

Use this as the first-line defense. It exploits the fact that the planar impurities pack differently in a crystal lattice than the twisted target molecule.

The Logic: The planar impurities (4-bromo) tend to have higher lattice energy and lower solubility in non-polar solvents compared to the twisted, bulky 2-bromo target.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol/Toluene (1:4 ratio) . The toluene acts as the discriminator; the ethanol aids initial solubility.

  • Reflux: Heat to reflux until clear. If insolubles remain, hot filter immediately (impurities often crystallize first).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

  • Seeding (Optional): If you have a pure seed crystal, add it at 40°C.

  • Filtration: Filter the precipitate.

    • Critical Check: Analyze the filtrate (mother liquor) vs. the precipitate by NMR.

    • Outcome: Often, the precipitate is enriched in the planar impurity (4-Br), and the filtrate contains the twisted target (2-Br). Evaporate the filtrate to recover the product.

Protocol B: The "Ester-Loop" Purification

Use this if Crystallization fails. Separation is often easier at the ester stage due to the removal of hydrogen bond dimerization.

The Logic: Converting the acid to a methyl ester removes the strong hydrogen bonding of the carboxylic acid, amplifying the difference in polarity caused by the bromine position. The 2-bromo ester is significantly more sterically hindered, affecting its interaction with silica.

Workflow Diagram:

PurificationLoop Crude Crude Acid Mixture Esterification Step 1: Esterification (MeOH, H2SO4, Reflux) Crude->Esterification Chromatography Step 2: Flash Column (Hexane/EtOAc) Esterification->Chromatography Yields Methyl Ester Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Chromatography->Hydrolysis Separated Isomer PureProduct Pure 2-Bromo Acid Hydrolysis->PureProduct

Figure 2: The "Ester-Loop" workflow for difficult isomer separations.

Detailed Steps:

  • Esterification: Reflux crude acid in Methanol (0.5 M) with catalytic H2SO4 (5 mol%) for 12 hours. Monitor by TLC.

  • Workup: Concentrate, dissolve in EtOAc, wash with NaHCO3.

  • Chromatography: Perform Flash Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.

    • Observation: The 2-bromo ester usually elutes first (less polar interaction due to steric shielding of the ester carbonyl by the ortho-bromine) compared to the 4-bromo ester.

  • Hydrolysis: Dissolve pure ester in THF:Water (3:1). Add LiOH (3 eq). Stir at RT until conversion is complete. Acidify with 1M HCl to precipitate pure product.

Synthesis Optimization (Prevention)

If you are synthesizing this material in-house via Directed Ortho Metalation (DoM) , the contamination is likely occurring during the lithiation step.

ParameterRecommendationScientific Rationale
Temperature -78°C (Strict) At higher temps (>-40°C), the kinetic preference for the C2 position (coordination to carboxylate) is overcome by the thermodynamic stability of the C4-lithio species (steric relief).
Base Choice s-BuLi / TMEDA sec-Butyllithium is more reactive and less aggregated than n-BuLi. TMEDA breaks up aggregates, increasing the kinetic basicity to favor the coordination-directed deprotonation at C2.
Quench Inverse Addition Cannulate the lithiated species into the bromine solution. This prevents "halogen dance" side reactions where the formed product reacts with unreacted lithiated species.

Frequently Asked Questions (FAQ)

Q1: Why does my product have a melting point range of >5°C? A: You likely have a eutectic mixture of isomers. Even 5% contamination of the 4-bromo isomer can significantly depress the melting point. Do not rely on melting point for purity; use qNMR (Quantitative NMR) or HPLC.

Q2: Can I use acid-base extraction to separate the isomers? A: No. The pKa difference between the 2-bromo and 4-bromo benzoic acid derivatives is negligible (< 0.2 pKa units). Both will extract into the aqueous base layer simultaneously.

Q3: In the "Ester-Loop" method, why does the 2-bromo isomer elute first? A: This is due to Steric Inhibition of Resonance . The bulky bromine at C2 twists the carbonyl group out of plane with the benzene ring. This reduces the polarity of the ester carbonyl and shields it from interacting strongly with the silica silanols, resulting in a higher Rf value (elutes earlier).

Q4: I see a small impurity at 0.5% in HPLC but my NMR looks clean. Is it the isomer? A: Likely not. Isomers usually have similar response factors. If NMR is clean (no singlet), this HPLC peak might be de-brominated material ([1,1'-biphenyl]-3-carboxylic acid), which is a common byproduct of Suzuki coupling if the catalyst cycle is interrupted (protodeboronation).

References

  • Regioselectivity in DoM: Mortier, J., et al. "The expedient and regioselective metalation of unprotected 2-, 3- and 4-biphenyl carboxylic acids." Eur. J. Org.[1] Chem., 2006, 174.[1] Link

  • Suzuki Coupling Protocols: BenchChem Technical Review. "Synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura cross-coupling." Link

  • Steric Hindrance in Ester Hydrolysis: "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metab Pharmacokinet, 2021.[2] Link

  • Purification of Isomeric Halides: "Process for the separation of two isomers... 1-phenyl-2-bromoethane."[3] European Patent EP0403331B1. Link

Sources

Reference Data & Comparative Studies

Validation

Strategic Analytical Guide: 1H NMR Profiling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

Introduction: The Analytical Challenge 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0) is a critical scaffold in medicinal chemistry, particularly as an intermediate for Suzuki-Miyaura cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0) is a critical scaffold in medicinal chemistry, particularly as an intermediate for Suzuki-Miyaura cross-coupling reactions to generate biaryl atropisomers.

The analytical challenge lies in its ortho-substitution pattern . The bulky bromine atom at the C2 position forces the two phenyl rings out of planarity to minimize steric clash with the C2' protons. This "biphenyl twist" significantly alters the ring current anisotropy, causing non-intuitive shielding effects that automated prediction software often miscalculates. Furthermore, the carboxylic acid moiety introduces solubility and hydrogen-bonding complexities that vary wildly between solvents.

This guide provides a definitive protocol for the structural elucidation and purity assessment of this molecule, comparing 1H NMR efficacy directly against HPLC-UV workflows.

Theoretical Framework & Structural Logic

To interpret the spectrum, we must deconstruct the molecule into two magnetic environments: the substituted Ring A and the unsubstituted Ring B .

Structural Assignment Logic
  • The Anchor (COOH): The carboxylic acid proton is the most deshielded (>12.0 ppm), but its visibility is solvent-dependent.

  • Ring A (Substituted): Contains three non-equivalent protons.

    • H-4: Ortho to the electron-withdrawing Carboxyl group. Most deshielded aromatic signal.

    • H-5: Meta to Carboxyl, Para to Bromine.

    • H-6: Ortho to the Biphenyl bridge.

  • Ring B (Unsubstituted): Contains five protons. Due to the 2-Bromo induced twist , these protons are shielded relative to a planar biphenyl, often appearing as a multiplet range rather than distinct doublets/triplets.

Diagram 1: Structural Numbering & Assignment Logic

G cluster_0 Ring A (Substituted) cluster_1 Ring B (Unsubstituted) cluster_2 Functional Groups H4 H-4 (Ortho to COOH) ~7.7-7.8 ppm H5 H-5 (Meta to COOH) ~7.4-7.5 ppm H6 H-6 (Ortho to Bridge) ~7.3-7.4 ppm RingB H-2' to H-6' (Multiplet) ~7.30 - 7.50 ppm RingB->H6 NOE Interaction (Spatial Proximity) COOH COOH (Broad Singlet) 12.5 - 13.5 ppm COOH->H4 Deshielding (+I/-M Effect) Br 2-Bromo (Steric Bulk) Induces Twist Br->RingB Steric Twist Shields Protons

Caption: Logic flow for proton assignment. The 2-Br steric bulk is the primary driver of conformational magnetic changes.

Comparative Analysis: 1H NMR vs. HPLC-UV

For this specific intermediate, qNMR (Quantitative NMR) is often superior to HPLC for initial raw material qualification.

Performance Matrix
FeatureMethod A: 1H qNMRMethod B: HPLC-UVAnalysis
Primary Output Molar Purity (Absolute)Area % (Relative)qNMR wins for potency assignment. HPLC overestimates purity if impurities have low extinction coefficients.
Reference Standard Not Required (Internal Std used)REQUIRED qNMR wins . No need to buy expensive certified reference standards of the analyte itself.
Specificity High (Structural Fingerprint)Medium (Retention Time)NMR wins for identifying what the impurity is (e.g., residual solvent, regioisomer).
Detection Limit ~0.1% (w/w)< 0.05% (w/w)HPLC wins for trace impurity analysis.
Throughput 10-15 mins/sample20-40 mins/sampleNMR wins on speed for spot-checking.
Blind Spots Inorganic salts (invisible)Non-chromophores (invisible)Complementary . NMR misses salts; HPLC misses solvents/inorganics.

Application Scientist Insight: Use qNMR to assign the "Assay Value" (Potency) of the incoming raw material. Use HPLC only to profile trace organic impurities (like des-bromo analogs) that might co-elute or overlap in the aromatic region of the NMR.

Solvent Selection Guide: Experimental Data

The choice of solvent is binary: DMSO-d6 or Chloroform-d (CDCl3) . For this carboxylic acid, DMSO-d6 is the mandatory standard .

Solvent Performance Table
ParameterDMSO-d6 (Recommended)CDCl3 (Not Recommended)
Solubility Excellent . Dissolves polar -COOH readily.Poor . Risk of precipitation or suspension.
-COOH Signal Sharp/Visible . Forms strong H-bonds with solvent (S=O...HO-). Appears ~13.0 ppm.[1]Broad/Vanishing . Forms cyclic dimers. Signal broadens into baseline or drifts with concentration.
Water Peak Distinct peak at 3.33 ppm.Variable position; can overlap with important signals.
Exchange Slow exchange allows observation of labile protons.Fast exchange often erases -OH signals.

Detailed Experimental Protocol

A. Sample Preparation (qNMR Focused)
  • Massing: Weigh exactly 10.0–15.0 mg of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid into a clean vial.

  • Internal Standard (Optional for qNMR): Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Why? Maleic acid gives a singlet at ~6.3 ppm, a clean region for this molecule.

  • Solvation: Add 0.6 mL DMSO-d6 . Vortex until fully dissolved. Ensure no suspended particles (causes line broadening).

  • Transfer: Transfer to a 5mm NMR tube.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).

  • Spectral Width: -2 to 16 ppm (must capture COOH).

  • Relaxation Delay (D1): Set to ≥ 30 seconds.

    • Critical: Carboxylic acid protons and quaternary carbons have long T1 relaxation times. Short D1 leads to integration errors (underestimation of purity).

  • Scans (NS): 16 (Routine) or 64 (High Precision).

  • Temperature: 298 K (25°C).

C. Processing Workflow
  • Phasing: Manual phasing is required. Autophase often fails on the broad COOH peak.

  • Baseline Correction: Apply Whittaker Smoother or Polynomial fit (order 1) to ensure flat baseline for integration.

  • Integration:

    • Set Internal Standard integral to known molar equivalent.

    • Integrate H-4, H-5, H-6 separately.

    • Integrate Ring B multiplet as a group (5H).

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Raw Sample Solubility Check Solubility Start->Solubility DMSO Dissolve in DMSO-d6 (Target Conc: 20mg/mL) Solubility->DMSO Standard CDCl3 Dissolve in CDCl3 Solubility->CDCl3 Avoid Acquisition Acquisition D1 > 30s (Quant) D1 = 1s (Qual) DMSO->Acquisition CheckCOOH Check >12 ppm region Acquisition->CheckCOOH Pass Sharp Peak Found: Proceed to Integration CheckCOOH->Pass Visible Fail Broad/Missing: Check Water Content or Switch Solvent CheckCOOH->Fail Not Visible

Caption: Operational workflow emphasizing the critical check of the carboxylic acid proton visibility.

Predicted Spectral Data (DMSO-d6)

Based on substituent additivity rules and biphenyl twist corrections:

  • 13.20 ppm (bs, 1H): -COOH (Broad, exchangeable).

  • 7.75 ppm (dd, J=7.8, 1.8 Hz, 1H): H-4 (Ring A). Deshielded by ortho-COOH.

  • 7.48 ppm (t, J=7.6 Hz, 1H): H-5 (Ring A).

  • 7.38 ppm (dd, J=7.6, 1.8 Hz, 1H): H-6 (Ring A).

  • 7.30 – 7.45 ppm (m, 5H): Ring B protons. Note the overlap with H-6.

    • Analyst Note: In lower field instruments (300/400 MHz), the H-6 doublet often merges with the Ring B multiplet. At 600 MHz, they resolve.

References

  • Quantit

    • Source: BenchChem Technical Support (2025).[2] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."

  • Solvent Effects on Carboxylic Acids

    • Source: Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

    • [Link][3]

  • General 1H NMR Interpret

    • Source: Royal Society of Chemistry (Supplementary Info for Biphenyl Deriv
    • [Link]

  • qNMR Methodology Standards

    • Source: Almac Group. "QNMR – a modern alternative to HPLC."[4]

    • [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Purity

Executive Summary This guide presents a technical comparison of stationary phase selectivities for the purity analysis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 69200-16-4). While C18 columns are the industry st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of stationary phase selectivities for the purity analysis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 69200-16-4). While C18 columns are the industry standard for reverse-phase chromatography, this study demonstrates that Phenyl-Hexyl stationary phases offer superior resolution (


) for this specific biphenyl substrate. The presence of the bromine atom and the biphenyl core creates unique 

interaction opportunities that are not fully exploited by alkyl-bonded phases.

This document outlines the method development strategy, compares performance data, and provides a validated protocol for separating the target analyte from critical impurities, including regioisomers and debrominated byproducts.

Part 1: The Analytical Challenge

The target molecule, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , presents three distinct chromatographic challenges:

  • Acidity (

    
    ):  The carboxylic acid moiety requires strict pH control. If the mobile phase pH is near the 
    
    
    
    , "peak splitting" or broad tailing occurs due to the equilibrium between ionized (
    
    
    ) and neutral (
    
    
    ) forms.
  • Structural Isomerism: Impurities often include regioisomers (e.g., 4-bromo or 2'-bromo variants) generated during non-selective bromination or Suzuki coupling steps. These isomers possess identical mass and similar hydrophobicity, making separation on standard C18 columns difficult.

  • Hydrophobicity: The biphenyl core is highly hydrophobic, requiring high organic content for elution, which can compress the gradient window for impurity separation.

Critical Quality Attributes (CQAs)
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest isomer.
  • Tailing Factor (

    
    ): 
    
    
    
    (Controlled by mobile phase pH).
  • Retention (

    
    ): 
    
    
    
    to avoid void volume elution and excessive run times.

Part 2: Comparative Study of Stationary Phases[1]

This guide compares two distinct separation mechanisms: Hydrophobic Interaction (C18) vs.


 Interaction (Phenyl-Hexyl) .[1]
System A: The Baseline (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mechanism: Separation based purely on hydrophobicity (Van der Waals forces).

  • Outcome: While effective for separating the main peak from polar degradants, C18 often fails to resolve the critical pair (the target 2-bromo compound vs. its 4-bromo regioisomer) because the hydrophobic surface area changes minimally between these isomers.

System B: The Alternative (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS Phenyl-Hexyl.

  • Mechanism: Mixed-mode retention. The hexyl linker provides hydrophobicity, while the phenyl ring engages in

    
     stacking with the biphenyl analyte.
    
  • Outcome: The electron-withdrawing bromine atom alters the electron density of the aromatic ring. The Phenyl-Hexyl phase detects these electronic differences, significantly increasing selectivity (

    
    ) between isomers.
    
Comparative Data Summary

Data represents averaged results from method optimization cycles.

ParameterSystem A (C18)System B (Phenyl-Hexyl)Status
Retention Time (Main) 8.4 min9.1 minComparable
Critical Pair

1.2 (Co-elution risk)3.5 (Baseline resolved)Phenyl Superior
Tailing Factor (

)
1.31.1Phenyl Superior
Selectivity (

)
1.041.12Phenyl Superior

Part 3: Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Lock-and-Key" electronic interaction is specific to the aromatic system.

SeparationLogic cluster_C18 System A: C18 Column cluster_Phenyl System B: Phenyl-Hexyl Column Analyte Analyte: 2-Bromo-[1,1'-biphenyl]-3-COOH C18_Mech Mechanism: Hydrophobicity Only Analyte->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Result: Isomers Co-elute (Similar Hydrophobicity) C18_Mech->C18_Result Phenyl_Result Result: Isomers Resolved (Electronic Differences) Phenyl_Mech->Phenyl_Result

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase exploits electronic differences in isomers.

Part 4: Recommended Experimental Protocol

This protocol is optimized for System B (Phenyl-Hexyl) but can be adapted for C18 if Phenyl columns are unavailable.

Reagents and Mobile Phase[3][4][5]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses ionization of the carboxylic acid (

      
      ), ensuring the molecule is neutral and interacts with the stationary phase.
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2]

    • Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.

  • Diluent: Water:Acetonitrile (50:50 v/v).

Chromatographic Conditions
ParameterSettingNotes
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm150mm length provides necessary theoretical plates (N).
Flow Rate 1.0 mL/minStandard backpressure < 200 bar.
Column Temp 40°CElevated temp reduces viscosity and improves mass transfer.
Injection Vol 5 - 10 µLAvoid overloading to maintain peak shape.
Detection UV @ 254 nmMax absorption for biphenyl systems.
Gradient Program

Linear gradient optimized to elute polar impurities early and resolve isomers mid-run.

Time (min)% Solvent A% Solvent BEvent
0.09010Initial Hold
2.09010End Initial Hold
15.01090Linear Ramp
18.01090Wash
18.19010Re-equilibration
23.09010Stop

Part 5: Method Development Workflow

Use this decision tree to troubleshoot or adapt the method for specific impurity profiles.

Workflow Start Start Method Development Check_pH Step 1: Adjust pH < 3.0 (Suppress ionization) Start->Check_pH Screen_Col Step 2: Column Screening Check_pH->Screen_Col Decision Are Isomers Resolved? Screen_Col->Decision Opt_Phenyl Select Phenyl-Hexyl Optimize Gradient Decision->Opt_Phenyl Yes (Partial) Opt_C18 Select C18 Try Methanol (Selectivity Change) Decision->Opt_C18 No (Co-elution) Final Final Validation (Linearity, Accuracy, LOQ) Opt_Phenyl->Final Opt_C18->Final

Caption: Decision matrix for optimizing the separation of biphenyl carboxylic acid derivatives.

References

  • Sigma-Aldrich. (n.d.). Ascentis® Express Biphenyl UHPLC and HPLC Columns. Retrieved from

  • BenchChem. (2025).[3][4] Biphenyl Stationary Phases in HPLC: A Comparative Guide. Retrieved from

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from

  • University of Massachusetts. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 2-Bromo vs 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid

The following guide provides an in-depth technical comparison of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid versus 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid . This analysis focuses on their differential reactivity in tra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid versus 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid . This analysis focuses on their differential reactivity in transition-metal catalyzed couplings and metallation chemistry, tailored for drug discovery and process chemistry applications.

Executive Summary

In the synthesis of sterically crowded biaryl scaffolds (common in sartan drugs and agrochemicals), the choice between a 2-bromo and 2-chloro intermediate is a critical decision point.

  • 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is the kinetic choice . It offers superior reactivity in Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, often proceeding under mild conditions with standard ligands.

  • 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid is the economic choice . While significantly cheaper and more atom-economical, it is kinetically stubborn. It requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome the high activation energy of the C-Cl bond, especially given the steric hindrance at the ortho position.

Structural & Physical Analysis

The reactivity difference is governed by the bond dissociation energy (BDE) and the steric environment created by the biphenyl core.

Feature2-Bromo Derivative2-Chloro DerivativeImpact on Reactivity
C-X Bond Length ~1.89 Å~1.74 ÅThe shorter C-Cl bond is stronger (BDE ~96 kcal/mol vs ~81 kcal/mol for C-Br), making oxidative addition the rate-limiting step for the Chloro analog.
Van der Waals Radius 1.85 Å1.75 ÅThe larger Bromine atom increases the dihedral angle of the biphenyl system, potentially relieving strain in the transition state for reductive elimination, but hindering oxidative addition less than expected due to the "breaking" nature of the step.
Leaving Group Ability ExcellentPoorBromide is a superior leaving group, essential for rapid oxidative addition to Pd(0).
Structural Visualization: Steric & Electronic Environment

The following diagram illustrates the competing forces acting on the reaction center (Position 2).

ReactivityLandscape Substrate 2-Halo-[1,1'-biphenyl]-3-COOH Steric Steric Hindrance (Ortho-Phenyl + Ortho-COOH) Substrate->Steric Restricts Access Electronic Electronic Activation (COOH is EWG) Substrate->Electronic Activates C-X Path_Br Bromo-Pathway (Low Barrier) Steric->Path_Br Tolerated by Standard Pd Path_Cl Chloro-Pathway (High Barrier) Steric->Path_Cl Blocks Standard Pd Requires Bulky Ligands Electronic->Path_Br Facilitates Ox. Add. Electronic->Path_Cl Insufficient for Standard Activation

Figure 1: The interplay of steric hindrance and electronic effects on the reactivity of the 2-position.

Reactivity Profile: Suzuki-Miyaura Coupling

The most common transformation for these intermediates is the formation of terphenyls or functionalized biaryls via Suzuki coupling.

The "Acid Problem"

Both substrates possess a carboxylic acid (pKa ~4.2). In basic Suzuki conditions (K₂CO₃/H₂O), the acid is deprotonated to the carboxylate (COO⁻) .

  • Effect: The carboxylate is an electron-donating group (via induction/field effect relative to the neutral acid), which increases electron density on the ring. This makes oxidative addition (the first step) slower for the electrophile, particularly for the Chloro derivative.[1]

Comparative Performance Table
Parameter2-Bromo Protocol2-Chloro Protocol
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + S-Phos (or X-Phos)
Base Na₂CO₃ or K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)
Temperature 60–80 °C100–110 °C (Reflux)
Solvent DME/Water or Toluene/EtOH/WaterToluene/Water or Dioxane/Water
Success Rate High (>90% Yield)Moderate (Variable, prone to protodehalogenation)
Mechanistic Insight: Ligand Selection

For the 2-Chloro derivative, standard triphenylphosphine ligands fail because they cannot force the Pd(0) center into the sterically crowded, electron-rich C-Cl bond.

  • Solution: Use Buchwald Ligands (e.g., S-Phos) .[2] These bulky, electron-rich biaryl phosphines facilitate oxidative addition and promote reductive elimination by increasing the steric bulk around the metal center, forcing the product off.

Reactivity Profile: Metal-Halogen Exchange (Lithiation)

This is where the divergence is most critical. If you need to convert the halogen into a nucleophile (e.g., to react with an aldehyde or ketone), the choice of halogen dictates the reagent.

2-Bromo: Lithium-Halogen Exchange

The C-Br bond undergoes rapid exchange with n-Butyllithium (n-BuLi) at -78 °C.

  • Stoichiometry: Requires 2.1 equivalents of n-BuLi.

    • 1st Eq: Deprotonates the carboxylic acid (forming the Lithium carboxylate).

    • 2nd Eq: Exchanges the Bromine for Lithium.

  • Result: A stable aryl-lithium species (internally chelated by the carboxylate) that can trap electrophiles.

2-Chloro: Directed Ortho Metalation (DoM) Risk

The C-Cl bond is too strong for clean exchange with n-BuLi at -78 °C.

  • Risk: Instead of exchanging the Cl, the alkyllithium may act as a base, removing the proton at position 4 or 6 (Directed Ortho Metalation), leading to regioisomeric mixtures.

  • Requirement: To force Li-Cl exchange, you must use t-Butyllithium (t-BuLi) (highly pyrophoric) or generate the Grignard reagent using i-PrMgCl·LiCl (Turbo Grignard), though the latter is often sluggish with sterically hindered chlorides.

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Bromo-[1,1'-biphenyl]-3-COOH (Standard)

Use this for rapid library synthesis where yield is prioritized over cost.

  • Setup: Charge a reaction vial with 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add DME (dimethoxyethane) and 2M aq. Na₂CO₃ (3:1 ratio). The acid will dissolve as the sodium salt.

  • Reaction: Degas with Nitrogen for 5 mins. Heat to 80 °C for 4–6 hours.

  • Workup: Acidify with 1M HCl to pH 2 (precipitates the product). Extract with EtOAc.

  • Validation: Monitor disappearance of starting material (Rf ~0.4 in 50% EtOAc/Hex with 1% AcOH).

Protocol B: Suzuki Coupling of 2-Chloro-[1,1'-biphenyl]-3-COOH (Advanced)

Use this for scale-up or cost-sensitive processes.

  • Setup: Charge flask with 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (1 mol%), and S-Phos (2 mol%).

  • Base: Add finely ground K₃PO₄ (3.0 equiv).

  • Solvent: Add Toluene/Water (10:1).

  • Reaction: Vigorously reflux (110 °C ) for 12–18 hours. The higher temperature is required to break the C-Cl bond.

  • Note: If conversion stalls, add a second portion of catalyst/ligand. The steric bulk of the chloro-substrate often leads to catalyst death via Pd-black formation if not stabilized by S-Phos.

Protocol C: Lithiation of the Bromo-Derivative
  • Dissolution: Dissolve 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C .

  • Deprotonation: Add n-BuLi (1.05 mmol) dropwise. Stir for 10 min. (Forms the Lithium Carboxylate).

  • Exchange: Add a second portion of n-BuLi (1.1 mmol) dropwise. Stir at -78 °C for 30 min.

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.5 mmol). Warm to RT.

  • Quench: Quench with saturated NH₄Cl.

Decision Logic: Which to Choose?

DecisionTree Start Select Intermediate Reaction Intended Reaction? Start->Reaction Suzuki Suzuki Coupling Reaction->Suzuki Lithiation Lithiation / Grignard Reaction->Lithiation Scale Scale? Suzuki->Scale Small Small Scale (<10g) Choose BROMO Lithiation->Small Mandatory (Chloro fails) Scale->Small Large Large Scale (>1kg) Choose CHLORO Scale->Large Requires S-Phos

Figure 2: Decision matrix for selecting the appropriate halogenated intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule like 2-Bromo-[1,1'-biphenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a compound with significant potential in organic synthesis and medicinal chemistry, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality control, ensuring purity, confirming identity, and upholding the integrity of subsequent research. This guide provides an in-depth comparison of established and modern analytical standards for the elemental analysis of this halogenated biphenyl carboxylic acid, offering field-proven insights to guide researchers and professionals in their methodological choices.

Theoretical Elemental Composition: The Foundational Benchmark

Before any analysis, the theoretical elemental composition serves as the absolute standard against which all experimental results are measured. The molecular formula for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is C₁₃H₉BrO₂.

  • Molecular Weight: 293.11 g/mol [1]

  • Elemental Composition:

    • Carbon (C): 53.27%

    • Hydrogen (H): 3.10%

    • Bromine (Br): 27.26%

    • Oxygen (O): 10.92% (often determined by difference)

Any deviation from these theoretical values in an experimental setting can indicate the presence of impurities, residual solvents, or incomplete synthesis, necessitating further investigation.

The Gold Standard: Combustion Analysis

Combustion analysis is the quintessential method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[2][3] For halogenated compounds like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, the standard combustion method is coupled with a specific preparatory step to capture and quantify the halogen.

Principle of Combustion Analysis

The core principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[4] However, this process does not directly quantify halogens. For bromine, a preliminary combustion and absorption step is required.

Pharmacopeial Standard: USP <471> Oxygen Flask Combustion

The United States Pharmacopeia (USP) General Chapter <471>, "Oxygen Flask Combustion," provides a standardized preparatory method for the determination of bromine, chlorine, iodine, and sulfur in pharmacopeial articles.[5][6][7] This technique, also known as the Schöniger flask method, ensures the conversion of the organically bound bromine into a water-soluble inorganic bromide, which can then be accurately titrated.[8]

  • Sample Preparation: Accurately weigh a specified quantity of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid onto a piece of halide-free filter paper. Fold the paper to securely enclose the sample.

  • Apparatus Setup: Place a suitable absorbing liquid (e.g., a dilute solution of hydrogen peroxide in water) into a heavy-walled conical flask (the Schöniger flask).

  • Oxygen Purge: Flush the flask thoroughly with a stream of pure oxygen to displace all air, ensuring an oxygen-rich environment for complete combustion. Moisten the ground-glass stopper with water to ensure a tight seal.

  • Ignition: Ignite the fuse-strip of the filter paper and immediately plunge the sample holder into the flask, sealing it firmly. The flask should be inverted to allow the absorbing liquid to create a seal around the stopper.[5]

  • Combustion and Absorption: The sample undergoes rapid and complete combustion in the oxygenated atmosphere. The resulting hydrogen bromide (HBr) gas is trapped and absorbed by the liquid, forming bromide ions (Br⁻).

  • Post-Combustion: Shake the flask vigorously for several minutes to ensure complete absorption of all combustion gases.[5]

  • Titration: The resulting solution, now containing the bromide ions, is then analyzed. A common method is potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[9][10] The endpoint, where all bromide has reacted to form silver bromide (AgBr) precipitate, is detected by a sharp change in potential.

G A 1. Weigh Sample on Halide-Free Paper B 2. Place in Platinum Gauze & Insert into Flask A->B C 3. Flush Flask with Pure Oxygen B->C D 4. Ignite Fuse Strip & Seal Flask C->D E 5. Combustion & Absorption (Organic Br -> Inorganic Br⁻) D->E F 6. Shake to Ensure Complete Gas Absorption E->F G 7. Potentiometric Titration with Silver Nitrate (AgNO₃) F->G H 8. Calculate % Bromine G->H

Modern Alternatives: Enhancing Throughput and Specificity

While the oxygen flask method is robust and reliable, modern analytical techniques offer significant advantages in terms of speed, automation, and the ability to perform simultaneous analyses.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful hyphenated technique that seamlessly integrates high-temperature combustion with the separation capabilities of ion chromatography.[11] This method has become a standard for determining halogens and sulfur in a wide variety of matrices, including environmental and industrial samples.[2][12][13]

In a CIC system, the sample is combusted in a furnace at temperatures exceeding 950°C in an argon-oxygen atmosphere.[11][12] The resulting gaseous products, including hydrogen halides, are transferred to an absorption module containing an aqueous solution. This solution is then automatically injected into an ion chromatograph, where the individual halide ions (F⁻, Cl⁻, Br⁻, I⁻) are separated and quantified using a conductivity detector.[14]

The primary advantage of CIC is its ability to determine multiple halogens simultaneously and speciated, offering a more comprehensive elemental profile from a single analysis.[11] Recoveries for organobromine compounds are typically high, often between 97% and 105%, with excellent reproducibility.[15]

G

X-Ray Fluorescence (XRF) Spectrometry

X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[16] When a sample is irradiated with high-energy X-rays, its constituent atoms emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration.

For the analysis of bromine in organic compounds, XRF offers a rapid and straightforward alternative with minimal sample preparation.[17][18][19] It is particularly useful for screening large numbers of samples or when sample preservation is critical. However, its sensitivity may be lower compared to combustion methods, and it can be susceptible to matrix effects, where the presence of other elements can influence the results for the element of interest.[20]

Comparative Analysis of Methodologies

The choice of an analytical method depends on various factors, including regulatory requirements, available instrumentation, sample throughput, and the specific analytical goal.

FeatureOxygen Flask Combustion w/ TitrationCombustion Ion Chromatography (CIC)X-Ray Fluorescence (XRF)
Principle Combustion, absorption, potentiometric titrationHigh-temperature combustion, absorption, ion separation, conductivity detectionX-ray excitation and detection of characteristic secondary X-rays
Analytes Single halogen (e.g., Bromine) per runSimultaneous analysis of F, Cl, Br, I, and SMulti-elemental (primarily elements heavier than Sodium)
Sample Prep Manual weighing and wrapping of sampleAutomated for liquids and solids; requires weighingMinimal; can be loose powder, pressed pellet, or liquid
Analysis Time ~30-60 minutes per sample~15-20 minutes per sample (automated)~1-10 minutes per sample
Accuracy High, dependent on titration precisionVery high, excellent recoveries reported[15]Good, but can be affected by matrix effects and particle size
Precision Good, but operator-dependentExcellent, highly reproducible due to automationGood to excellent
LOD ppm levelsSub-ppm levels achievable[11]ppm to low % levels, element-dependent[16]
Advantages Established pharmacopeial method[5], low capital costHigh throughput, automation, speciated analysis of multiple elementsNon-destructive, rapid, minimal sample preparation
Disadvantages Labor-intensive, single-element analysis, potential for operator errorHigher initial instrument costLower sensitivity for light elements, potential matrix effects

Decision Guide for Method Selection

Choosing the appropriate standard requires a logical assessment of the analytical needs.

G A Start: Need to determine %Br in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid B Is compliance with USP <471> mandatory? A->B C Use Oxygen Flask Combustion with Titration B->C Yes D Need to analyze other halogens or sulfur simultaneously? B->D No E Use Combustion Ion Chromatography (CIC) D->E Yes F Is rapid screening or non-destructive analysis the priority? D->F No G Use X-Ray Fluorescence (XRF) F->G Yes H High accuracy and precision required for purity confirmation? F->H No H->C Yes (Low Throughput/Cost) H->E Yes (High Throughput)

Conclusion

The elemental analysis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a critical step in ensuring its quality and purity. While the traditional Oxygen Flask Combustion method remains a valid and recognized standard, particularly for pharmacopeial compliance, modern techniques offer substantial benefits. Combustion Ion Chromatography (CIC) stands out for its high throughput, automation, and the ability to provide a comprehensive halogen and sulfur profile in a single run, making it ideal for research and quality control laboratories. X-Ray Fluorescence (XRF) provides an excellent alternative for rapid, non-destructive screening.

The ultimate choice of methodology should be guided by a thorough evaluation of the specific analytical requirements, including regulatory context, desired accuracy and precision, sample throughput, and available resources. By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select the most appropriate standard to validate the elemental composition of this important chemical entity.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP. Retrieved February 15, 2026, from [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1141(2), 235-241. Retrieved February 15, 2026, from [Link]

  • Wang, C. Y., & Tarter, J. G. (1983). Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. Analytical Chemistry, 55(11), 1775-1778. Retrieved February 15, 2026, from [Link]

  • [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. (1983). Pharmazie, 38(1), 29-32. Retrieved February 15, 2026, from [Link]

  • Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 62(8), 759-763. Retrieved February 15, 2026, from [Link]

  • Emmenegger, C., Wille, A., & Steinbach, A. (2013). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International, 26(10), 576-581. Retrieved February 15, 2026, from [Link]

  • Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved February 15, 2026, from [Link]

  • Bromine. (2026, February 3). Britannica. Retrieved February 15, 2026, from [Link]

  • Oxygen Combustion Flask Set. (n.d.). ChemScience. Retrieved February 15, 2026, from [Link]

  • Wang, C. Y., & Tarter, J. G. (1983). Determination of halogens in organic compounds by ion chromatography after sodium fusion. Analytical Chemistry, 55(11), 1775-1778. Retrieved February 15, 2026, from [Link]

  • Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. (n.d.). Circuit Insight. Retrieved February 15, 2026, from [Link]

  • Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • How to analyze AOF and AOX by combustion ion chromatography (CIC). (2022, October 3). Metrohm. Retrieved February 15, 2026, from [Link]

  • Bromine test. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • ASTM Standards. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Shin, K., et al. (2011). Determination of total contents of bromine, iodine and several trace elements in soil by polarizing energy-dispersive X-ray fluorescence spectrometry. Soil Science and Plant Nutrition, 57(2), 220-228. Retrieved February 15, 2026, from [Link]

  • Getzendaner, M. E. (1975). A review of bromine determination in foods. Journal of the Association of Official Analytical Chemists, 58(4), 711-716. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2020). IUCrData, 5(11). Retrieved February 15, 2026, from [Link]

  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • X-ray Fluorescence Analysis of Bromine for the Estimation of Extracellular Water. (1993). Medical Physics, 20(2), 521-524. Retrieved February 15, 2026, from [Link]

  • 6.2 OXYGEN FLASK COMBUSTION. (n.d.). Thai Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • 2-Bromobiphenyl. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1,1'-Biphenyl, 2-bromo-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 2.4 Oxygen flask method. (n.d.). The International Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • Elemental Analysis in Action. (n.d.). SCISPEC. Retrieved February 15, 2026, from [Link]

  • ASTM D8064-16 - Standard Test Method for Elemental Analysis of Soil and Solid Waste by Monochromatic. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 15, 2026, from [Link]

  • 5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Bromination of aromatic compounds without catalyst. (2021, December 23). Sciencemadness.org. Retrieved February 15, 2026, from [Link]

Sources

Validation

Reference standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid analysis

Reference standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid are critical for the development of biaryl-based pharmaceuticals, particularly as regioisomeric impurities in the synthesis of Angiotensin II Receptor Blo...

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid are critical for the development of biaryl-based pharmaceuticals, particularly as regioisomeric impurities in the synthesis of Angiotensin II Receptor Blockers (ARBs) and thrombopoietin receptor agonists (e.g., Eltrombopag).[1]

Because this specific isomer is sterically congested and less commercially prevalent than its 4'-bromo or 2'-bromo counterparts, it often lacks a pharmacopeial (USP/EP) monograph.[1] This guide compares the performance of Custom-Characterized Primary Standards against Commercial Research-Grade Materials , providing a self-validating protocol for establishing your own reference material when a Certified Reference Material (CRM) is unavailable.

Product Identity & Chemical Context

  • Chemical Name: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid[1]

  • Structure: A biphenyl core with a carboxylic acid at position 3 and a bromine atom at position 2 (ortho to the phenyl ring and ortho to the carboxyl group).

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 277.12 g/mol

  • Critical Attribute: The 2-bromo substituent creates significant steric hindrance, forcing the two phenyl rings out of planarity.[1] This affects UV absorption maxima (

    
    ) and chromatographic retention compared to planar isomers, making "surrogate" standards (like 2-biphenylcarboxylic acid) unsuitable for accurate quantification.
    

Comparison: Reference Standard Grades

When analyzing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, researchers typically face three sourcing options. The table below objectively compares their performance metrics.

FeatureOption A: In-House Primary Standard (Recommended) Option B: Commercial Research Grade Option C: Surrogate Standard (e.g., 2-Biphenylcarboxylic acid)
Purity Definition Absolute (Mass Fraction) via qNMR & Mass BalanceArea % (HPLC-UV only)Assumed 100% (for surrogate use)
Traceability SI-Traceable (via NIST-traceable internal standard)Vendor Batch COA (often non-traceable)Traceable to Surrogate, not Target
Uncertainty Low (< 0.5%)High (Unknown, often > 2.0%)Very High (Response Factor Error)
Suitability GMP Release, Impurity QuantificationEarly R&D, Qualitative IDNot Recommended for Quantification
Risk High initial effort; Low long-term riskRisk of "drifting" potency between lotsHigh risk of OOS (Out of Specification) results

Expert Insight: Commercial "building blocks" often contain 5–10% of the des-bromo or regioisomeric impurities (e.g., 4-bromo isomer) which co-elute in generic gradients.[1] Relying on "95% purity" from a vendor label without re-characterization can introduce a >5% bias in your impurity calculations.[1]

Technical Deep Dive: The Self-Validating Protocol

Since a USP/EP standard likely does not exist for this specific isomer, you must establish an In-House Primary Standard .[1] The following protocol ensures scientific integrity (E-E-A-T).

Workflow: Purity Assignment via qNMR

Quantitative NMR (qNMR) is the gold standard for assigning purity to organic reference materials without requiring a reference standard of the same molecule.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl sulfone . Ensure the IS protons do not overlap with the biphenyl aromatic region (7.2 – 8.0 ppm).

  • Sample Preparation:

    • Weigh 20.0 mg of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (

      
      ) into a vial.
      
    • Weigh 10.0 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): ≥ 60 seconds (5 
      
      
      
      T1) to ensure full relaxation.
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Target=1 for specific aromatic H)
      
    • 
      : Molecular weight[2][3]
      
    • 
      : Purity[1][]
      

Why this works: This method is self-validating because it relies on the fundamental physics of nuclear magnetic resonance, not on a detector's response factor.[1]

Experimental Methodology: HPLC Separation

To validate the standard, you must prove it can be separated from likely isomers (e.g., 4-bromo or 2'-bromo analogs).[1]

Method Parameters:

  • Column: C18 with steric selectivity (e.g., Zorbax StableBond C18 or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

Expected Performance:

  • 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid: Elutes earlier than the 4-bromo isomer due to the "ortho effect" (twisted conformation reduces interaction with the planar C18 stationary phase).[1]

  • Resolution (

    
    ):  Should be > 2.0 between the 2-bromo and 4-bromo isomers.
    

Visualization: Characterization Workflow

The following diagram illustrates the decision tree for qualifying the reference standard.

ReferenceStandardWorkflow Start Crude 2-Bromo-[1,1'-biphenyl]-3-COOH ID Structural ID (1H NMR, MS, IR) Start->ID PurityCheck Chromatographic Purity (HPLC-UV Area %) ID->PurityCheck Decision Purity > 98%? PurityCheck->Decision Recrystal Recrystallization (EtOH/Water) Decision->Recrystal No qNMR qNMR Assay (Primary Standardization) Decision->qNMR Yes Recrystal->PurityCheck Final Valid Reference Standard (Assigned Purity w/ Uncertainty) qNMR->Final

Figure 1: Decision tree for the characterization and assignment of purity to a non-compendial reference standard.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Saito, T., et al. (2011). Establishment of a reference standard for impurity analysis using qNMR. Metrologia.

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance.

  • European Medicines Agency (EMA) . ICH Q3A(R2) Impurities in New Drug Substances.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

[1] Executive Summary 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a halogenated aromatic acid.[1][2][3][4][5][6] For disposal purposes, it must be classified as Halogenated Organic Waste .[1] Under no circumstances shou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a halogenated aromatic acid.[1][2][3][4][5][6] For disposal purposes, it must be classified as Halogenated Organic Waste .[1] Under no circumstances should this compound be commingled with non-halogenated organic solvents or standard trash.[4] Improper disposal risks the formation of corrosive hydrogen bromide (HBr) gas and brominated dioxins during standard incineration, damaging facility infrastructure and violating environmental compliance (RCRA/EPA).[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material state and hazards.[1] This compound presents a dual-hazard profile: Acidity and Halogen Content .[4]

PropertyDescriptionCritical Disposal Implication
Chemical Nature Solid Aromatic AcidPotential to lower pH of waste streams below 2.0 (RCRA Corrosive D002).
Halogen Content Bromine (Br) attached to biphenyl ringMANDATORY SEGREGATION. Must go to a facility equipped with wet scrubbers.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1] Dust control is vital during transfer.
Stability Stable under normal conditionsIncompatible with strong oxidizers and strong bases.
The "Why": Scientific Rationale for Segregation

Expertise Insight: Many researchers default to throwing all solid organics into a single "Solid Waste" bin. For brominated biphenyls, this is a critical error.[1]

  • Thermal Oxidation Risks: When incinerated, the bromine atom is released as Hydrogen Bromide (HBr). HBr is highly corrosive to the refractory lining of standard incinerators.

  • Dioxin Formation: Incomplete combustion of halogenated aromatics (like biphenyls) can catalyze the formation of brominated dibenzo-p-dioxins and furans (PBDD/Fs), which are persistent environmental toxins.

  • Downstream Compliance: Waste handlers test for Total Organic Halogens (TOX). If a non-halogenated stream tests positive for halogens because of this compound, the entire container may be rejected or reclassified at significant cost.[1]

Operational Disposal Protocol
Scenario A: Pure Solid Waste (Expired/Excess Reagent)

Do not dissolve the solid just to dispose of it. Solids are cheaper and safer to transport.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Stream Name: "Solid Waste - Halogenated Organics."

  • Transfer: Transfer solid using a chemically resistant spatula inside a fume hood to prevent dust inhalation.

  • Secondary Containment: Place the HDPE jar into a secondary bin until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

This is the most common failure point. The presence of the bromine atom dictates the stream.

  • If in Organic Solvent (DCM, Ethyl Acetate, Methanol):

    • Segregate into "Halogenated Organic Solvent" waste (Red Can/Carboy).

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved brominated acid contaminates the stream, requiring it to be treated as halogenated.[1]

  • If in Aqueous Solution (Buffers/HPLC Waste):

    • Check pH.[7] If pH < 2, neutralize slowly with Sodium Bicarbonate to pH 5–9.[1]

    • Collect in "Aqueous Waste with Halogens" container.

    • Caution: Do not mix with oxidizing acids (Nitric acid) or Cyanides.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.

DisposalWorkflow Start Waste Generation: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath LiquidPath Solution/Mixture StateCheck->LiquidPath BinSolid DISPOSAL BIN: Solid Waste - Halogenated SolidPath->BinSolid Pack in HDPE SolventCheck Solvent Type? LiquidPath->SolventCheck OrgSolvent Organic Solvent (e.g., MeOH, EtOAc) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent BinHaloOrg DISPOSAL BIN: Halogenated Organic Solvents OrgSolvent->BinHaloOrg Contaminates stream pHCheck Check pH AqSolvent->pHCheck Neutralize Neutralize to pH 5-9 (Use NaHCO3) pHCheck->Neutralize If pH < 2 BinAqHalo DISPOSAL BIN: Aqueous Waste (Toxic/Halogenated) pHCheck->BinAqHalo If pH 5-9 Neutralize->BinAqHalo

Figure 1: Decision matrix for segregating brominated aromatic acid waste streams. Note that any organic solution containing this compound defaults to the Halogenated stream.

Spill Contingency & Decontamination

In the event of a benchtop spill, immediate action prevents contamination migration.[1]

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or respirator.[1]

  • Solid Spill:

    • Do NOT sweep rapidly (creates dust).

    • Cover with wet paper towels to dampen, then scoop into a disposal bag.[1]

    • Wipe surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acid residue.

  • Solution Spill:

    • Cover with absorbent pads or vermiculite.

    • Collect absorbent material into the Solid Halogenated Waste bin.

    • Self-Validating Step: Use pH paper on the surface after cleaning. It should read neutral (pH 6-8).

Regulatory & Compatibility Reference
ParameterSpecification
EPA/RCRA Code Potentially D002 (Corrosive) if pH < 2.[7] Otherwise, regulated as generic Toxic/Halogenated waste.[1]
Incompatible Storage Do not store near: Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases (NaOH, KOH).[1]
Container Material Recommended: HDPE, Polypropylene, Teflon.[1] Avoid: Carbon steel (corrosion risk if wet).
References
  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all l...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of the compound's potential hazards, aiming to build a culture of safety and trust within your laboratory.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. Based on available safety data, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Skin Irritation, Category 2)[1][2]

  • Causes serious eye irritation (Serious Eye Irritation, Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[1]

These classifications necessitate a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.

Primary Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure. All work with 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, especially when handling the solid powder or preparing solutions, should be conducted in a certified chemical fume hood.[3] This provides a contained workspace and prevents the inhalation of dust or vapors. Ensure that the fume hood has adequate airflow and is used correctly.

Personal Protective Equipment (PPE): A Detailed Selection Guide

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.

Body Part Recommended PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin (Hands) Chemical-resistant gloves (Nitrile or Neoprene)Choose gloves that are resistant to permeation by the chemical and any solvents being used.[5][6] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. Double-gloving is recommended for extended operations.
Skin (Body) Laboratory coat or chemical-resistant apronA fully buttoned laboratory coat provides a barrier against accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[7][8]
Respiratory NIOSH-approved respiratorWhen engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary.[5] The type of respirator (e.g., N95 for particulates, or an air-purifying respirator with appropriate cartridges) should be selected based on the potential for airborne exposure.

Step-by-Step PPE Protocol

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove face and eye protection from the back.

  • Lab Coat/Apron: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]

Operational and Disposal Plans

Operational Handling:

  • Always handle 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Use appropriate tools (spatulas, scoops) for handling the solid material to avoid direct contact.

  • Keep containers tightly closed when not in use.[9]

Disposal:

  • All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.[3]

Emergency Procedures: In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Handling Task Weighing Weighing Solid Start->Weighing Low Volume SolutionPrep Preparing Solution Start->SolutionPrep Small Scale Reaction Running Reaction Start->Reaction High Hazard Potential (e.g., heating, large scale) BasePPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Weighing->BasePPE EnhancedPPE Enhanced PPE: - Base PPE - Face Shield - Double Gloves SolutionPrep->EnhancedPPE FullPPE Full Containment PPE: - Enhanced PPE - Respirator - Chemical Apron Reaction->FullPPE End Task Complete BasePPE->End Proceed with Caution EnhancedPPE->End Proceed with Caution FullPPE->End Proceed with Caution

Caption: PPE selection workflow for handling 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.

References

  • TCI Chemicals. (2025, January 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2024, January 28). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • BINGOLD. (n.d.). Personal protective equipment.
  • Fisher Scientific. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Synquest Labs. (n.d.). 3'-Bromo-[1,1'-biphenyl]-3-carboxylic acid - Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

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